The table below summarizes the core pharmacokinetic data for miglitol, synthesized from scientific literature [1] [2] [3].
| Parameter | Description |
|---|---|
| Absorption & Bioavailability | Rapid but saturable absorption; ~100% for a 25 mg dose, drops to 50-70% for a 100 mg dose [2] [3] [4]. |
| Time to Peak Plasma Concentration (Tmax) | Approximately 2-3 hours after oral administration [3] [4]. |
| Volume of Distribution (Vd) | ~0.18 L/kg, indicating distribution primarily in the extracellular fluid [2]. |
| Protein Binding | Negligible (<4.0%) [2] [5]. |
| Metabolism | Not metabolized by humans or animal species studied [1] [2] [3]. |
| Route of Elimination | Excreted unchanged in the urine via renal filtration [2] [3] [5]. |
| Elimination Half-Life (T½) | Approximately 2 hours [2] [3] [5]. |
| Total Clearance | Similar to the glomerular filtration rate; >95% of a 25 mg dose is recovered in urine within 24 hours [1] [3]. |
This compound's effects result from local action in the small intestine, and its systemic pharmacokinetics are straightforward due to a lack of metabolism. The following diagram illustrates its journey in the body.
This compound's pharmacokinetic pathway from absorption to excretion.
Key findings from foundational and recent studies provide evidence for the pharmacokinetic profile.
This compound is a deoxynojirimycin derivative that mimics the structure of monosaccharides. It competitively and reversibly binds to the active sites of carbohydrate-hydrolyzing enzymes [3].
This compound's absorption profile is distinctive and dose-dependent [1] [2]:
| Dosage | Absorption Rate | Rationale |
|---|---|---|
| 25 mg | Nearly 100% | Passive diffusion dominates |
| 100 mg | 50-70% | Absorption saturates due to active transport |
A comprehensive meta-analysis quantified this compound's acute postprandial effects [4]:
| Population | Absolute Reduction in Mean PPG (mmol/L) | Relative Reduction in PPG |
|---|---|---|
| Type 2 Diabetes | -1.6 [-1.9, -1.4] | ~50% |
| Non-Diabetic | -0.6 [-0.8, -0.4] | ~43% |
The experimental workflow for this study can be summarized as follows:
Experimental workflow for clinical assessment of endothelial function
Research reveals multiple potential mechanisms for this compound's anti-obesity effects:
The following diagram illustrates the primary and secondary mechanisms of this compound action:
Primary and secondary mechanisms of this compound action
Miglitol is a second-generation, semi-synthetic alpha-glucosidase inhibitor derived from 1-deoxynojirimycin [1] [2]. Its structure is designed to mimic a monosaccharide, which is key to its function.
The table below summarizes the core structural features and target interactions of this compound:
| Feature | Description | Role in Activity |
|---|---|---|
| Chemical Name | (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol [3] [4] | Defines the stereospecific configuration essential for binding. |
| Core Scaffold | Piperidine ring with multiple hydroxyl groups [3] | Serves as a nitrogen-containing sugar analogue (iminocyclitol). |
| Molecular Weight | 207.22 g/mol [3] | - |
| Target Enzyme | Maltase-glucoamylase (MGAM), specifically the N-terminal subunit (NtMGAM) [3] | Directly inhibits the enzyme that hydrolyzes complex carbohydrates. |
| Binding Site | Occupies the -1 sugar subsite of the enzyme's active site [3] | Competitively blocks the substrate's binding position. |
The co-crystal structure of this compound bound to the N-terminal subunit of human Maltase-Glucoamylase (NtMGAM), solved with PDB ID 3L4W, provides atomic-level insight into its mechanism [3]. The inhibitor fits perfectly into the enzyme's active site through key interactions:
To investigate this compound's activity and its effects, researchers employ a range of experimental methods. The workflow for a typical study involves in vitro enzyme assays, cellular models, and in vivo clinical measurements.
Experimental workflow for evaluating this compound's activity and effects.
This is the primary method for directly quantifying this compound's potency and determining its mechanism of inhibition.
While not for diabetes, cellular models help elucidate this compound's off-target effects and confirm its impact on intracellular pathways.
These methods validate this compound's physiological impact in whole organisms.
Comparing this compound to other drugs in its class highlights the nuances of its SAR.
| Inhibitor | Chemical Nature | Key Structural/SAR Differences from this compound | Pharmacokinetic Profile |
|---|---|---|---|
| This compound | Iminocyclitol (pseudo-monosaccharide) [5] | Absorbable; systemic action possible. N-hydroxyethyl group on the nitrogen [3]. | Well absorbed [3]. Not metabolized. Renal excretion [4]. |
| Acarbose | Pseudotetrasaccharide [1] | Complex oligosaccharide structure; minimally absorbed. | Poorly absorbed [1]. Metabolized by gut microbiota [1]. |
| Voglibose | Valienamine-derived [1] | Similar to this compound in being an absorbable amino sugar. | Slowly and poorly absorbed [1]. |
Current research is exploring entirely new chemical scaffolds to overcome the limitations of existing drugs. Recent studies focus on heterocyclic hybrids, such as benzimidazole-thioquinoline derivatives [5].
The following table summarizes key metabolic changes observed in high-fat diet-induced obese mice treated with miglitol, demonstrating its potent anti-obesity and metabolic effects.
| Parameter | High-Fat Diet (HF) Group | High-Fat Diet + this compound (HFM) Group | Significance & Citation |
|---|---|---|---|
| Body Weight | Increased | Significantly less | p<0.05 vs. HF group [1] |
| White Adipose Tissue Mass (Epididymal & Subcutaneous) | Increased | Significantly less | p<0.05 vs. HF group [1] |
| Energy Expenditure (Oxygen Consumption, VO₂) | Baseline | Significantly higher | p<0.05 vs. HF group [1] |
| BAT Temperature | Baseline | Significantly higher | Measured via thermal imaging [1] |
| UCP1 Gene & Protein Expression in BAT | Baseline | Significantly enhanced | p<0.05 vs. HF group [1] |
| Insulin Resistance (HOMA-R value) | Increased | Significantly less | p<0.05 vs. HF group [1] |
To help you evaluate or replicate these key findings, here is a summary of the core methodologies used in the cited research.
This protocol is used to evaluate this compound's effect on diet-induced obesity and energy expenditure in a whole organism.
This protocol investigates this compound's direct effects on brown adipocyte cells, independent of systemic influences.
Beyond direct BAT activation, research suggests other mechanisms may contribute to this compound's metabolic benefits.
The diagram below summarizes the multi-faceted mechanisms by which this compound exerts its anti-obesity effects.
This compound's anti-obesity effects involve intestinal and systemic pathways.
This compound represents a promising therapeutic avenue due to its established safety profile as an approved anti-diabetic drug. Future research should focus on further elucidating these mechanisms in humans and exploring the potential for developing new compounds that specifically target BAT activation with enhanced efficacy [4] [2].
Miglitol's anti-obesity action extends beyond its classic role of delaying carbohydrate absorption. The diagram below summarizes the core interconnected pathways involved.
Key pathways for this compound's anti-obesity effects
A primary mechanism is the increase in energy expenditure via Brown Adipose Tissue thermogenesis. In mice fed a high-fat diet, this compound treatment significantly increased oxygen consumption and BAT temperature. This was driven by the upregulation of Uncoupling Protein 1 (UCP1), which enables mitochondria in BAT to dissipate energy as heat [1].
The pathway involves enhancement of the β3-adrenergic signaling cascade. This compound increased the expression and activation of key proteins in this pathway, including Protein Kinase A, Hormone-sensitive lipase, p38α MAPK, and the transcriptional coactivator PGC1α [1]. The diagram below details this specific signaling cascade.
β3-adrenergic signaling pathway enhanced by this compound
This compound's impact on the gut environment is another critical mechanism.
The following tables summarize quantitative data and experimental conditions from pivotal rodent studies.
Table 1: Effects on Body Weight, Adiposity, and Glucose Metabolism
| Parameter Measured | Model (Diet) | This compound Dose & Duration | Key Results (vs. Control) | Citation |
|---|---|---|---|---|
| Body Weight | C57BL/6 J mice (HFD) | 0.008% in diet, 8 wks | Significant reduction | [1] |
| Fat Mass | C57BL/6 J mice (HFD) | 0.008% in diet, 8 wks | ↓ epididymal & subcutaneous fat | [1] |
| Fasting Glucose | SHR./Ntul//-cp rats (High-Sucrose) | 150 mg/kg diet, 8 wks | Significant decrease | [6] |
| Fasting Insulin & HOMA-IR | C57BL/6 J mice (HFD) | 0.008% in diet, 8 wks | Significant improvement | [1] |
| Glucose Tolerance (AUC) | SHR./Ntul//-cp rats (High-Sucrose) | 150 mg/kg diet, 8 wks | 20% reduction (p<0.05) | [6] |
| HbA1c | SHR./Ntul//-cp rats (High-Sucrose) | 150 mg/kg diet, 8 wks | Significant decrease (p<0.05) | [6] |
Table 2: Effects on Energy Expenditure, Lipids, and Underlying Markers
| Parameter Measured | Model (Diet) | This compound Dose & Duration | Key Results (vs. Control) | Citation |
|---|---|---|---|---|
| Oxygen Consumption (VO₂) | C57BL/6 J mice (HFD) | 0.008% in diet, 8 wks | Significantly higher | [1] |
| BAT Temperature | C57BL/6 J mice (HFD) | 0.008% in diet, 8 wks | Significantly higher | [1] |
| BAT UCP1 Protein | C57BL/6 J mice (HFD) | 0.008% in diet, 8 wks | Significant upregulation | [1] |
| Plasma Triglycerides | SHR./Ntul//-cp rats (High-Sucrose) | 150 mg/kg diet, 8 wks | 15% reduction (p<0.05) | [6] |
| Total Cholesterol | SHR./Ntul//-cp rats (High-Sucrose) | 150 mg/kg diet, 8 wks | 20% reduction (p<0.05) | [6] |
| Fecal Bile Acids | NSY mice (HFD) | 0.15% in diet, 4-12 wks | Significant increase | [4] [5] |
| Portal GLP-1 | NSY mice (HFD) | 0.15% in diet, 4-12 wks | Significant increase | [4] |
For researchers aiming to replicate or build upon these findings, here are detailed methodologies from the cited works.
Table 3: Key Experimental Protocols from Cited Studies
| Protocol Aspect | Details from Animal Studies |
|---|
| Common Animal Models | • C57BL/6 J mice fed a High-Fat Diet (HFD) [1]. • NSY mice, a model of spontaneous type 2 diabetes, fed HFD [4] [5]. • SHR./Ntul//-cp rats, a model of obesity and T2DM [6]. • OLETF rats, a model of obese type 2 diabetes [7]. | | Dosing & Administration | • Dietary Admixture: Most studies mixed this compound directly into the chow. Common doses were 0.008% to 0.15% by weight of the diet [1] [4] [6]. • Treatment Duration: Studies typically ranged from 4 to 12 weeks, with 8 weeks being common [1] [6]. | | In Vivo Metabolic Phenotyping | • Oxygen Consumption (VO₂): Measured using an O₂/CO₂ metabolism-measuring system (e.g., MK-5000, Muromachi-Kikai) at 23°C [1]. • BAT Thermography: Interscapular temperature recorded in anesthetized mice using a thermal imaging camera (e.g., FLIR i3) [1]. • Oral Glucose/Meal Tolerance Tests (OGTT/MTT): Conducted after fasting; glucose, insulin, and incretin levels (GLP-1, GIP) measured [2] [3]. | | Molecular & Biochemical Analysis | • Western Blotting: Key proteins analyzed from BAT lysates include UCP1, pPKA, PGC1α, HSL, p38α MAPK [1]. • Bile Acid Quantification: Measured in feces, portal vein blood, and liver tissue [4] [5]. • Hormone Assays: Plasma active GLP-1 and insulin measured using commercial ELISA kits [1] [4]. |
The evidence strongly suggests that this compound's anti-obesity effect is not reliant on a single mechanism but on a synergistic network. The delayed carbohydrate absorption initiates a cascade: altered gut contents lead to changes in bile acids and GLP-1, which in turn activate key metabolic pathways like β3-adrenergic signaling and TGR5, culminating in increased energy expenditure via BAT thermogenesis [1] [2] [4].
A significant advantage of this compound is its established safety profile from decades of use as an anti-diabetic drug, potentially offering a safer alternative to previous anti-obesity medications withdrawn from the market due to severe side effects [2].
The anti-obesity effects of miglitol appear to operate through a dual mechanism: a direct inhibitory effect on white adipocyte development and a systemic effect that increases overall energy expenditure [1] [2].
The table below summarizes quantitative data from foundational studies on this compound's effects.
| Study Model | Key Findings Related to Adipose Tissue & Obesity | Reference |
|---|---|---|
| Diet-Induced Obese Mice | ↓ Body weight, ↓ epididymal & subcutaneous white adipose tissue weight, ↑ UCP1 protein/gene expression in BAT, ↑ BAT temperature, ↑ whole-body energy expenditure (VO₂), ↑ proteins in β3-adrenergic signaling pathway (PKA, HSL, etc.). | [3] |
| Diet-Induced Obese Mice | Prevention of diet-induced obesity via stimulation of energy expenditure and BAT, independent of carbohydrate malabsorption. Effect replicated by intraperitoneal injection. | [4] |
| Clinical Trial (Japan) | ↓ Body weight, ↓ BMI, ↓ subcutaneous and visceral fat mass, ↓ HOMA-IR (insulin resistance), improved blood lipids (T-Cho, LDL), ↑ adiponectin. | [1] [2] |
| Clinical Trial (Japan) | ↓ Body weight and BMI more effectively than other alpha-glucosidase inhibitors (voglibose, acarbose). ↓ plasma GIP, ↑ plasma GLP-1. | [1] [2] |
For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited literature.
This protocol is used to assess the systemic anti-obesity effects of this compound and its impact on BAT [3] [4].
This method details the molecular analysis of the β3-adrenergic pathway and UCP1 in BAT [3].
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway activated by this compound and a typical experimental workflow.
Diagram 1. Proposed pathway for this compound-induced thermogenesis in brown adipose tissue.
Diagram 2. Typical in vivo workflow for studying this compound's anti-obesity effects in mice.
While the evidence for this compound's effect on white and brown adipose tissue is promising, the existing body of research has limitations. The authors of the 2015 review emphasize that higher quality clinical research is needed, including larger, longer-duration, and double-blinded studies [1] [2]. Furthermore, all cited clinical trials were conducted in Japan; research in other populations with high obesity rates is necessary to confirm these findings globally [1]. The precise molecular target through which this compound initiates the β3-adrenergic signaling cascade also remains a key question for future basic research [3] [4].
Introduction this compound is a second-generation pseudomonosaccharide alpha-glucosidase inhibitor used as an oral antihyperglycemic agent for Type 2 Diabetes Mellitus (T2DM) [1] [2]. Its primary mechanism involves a reversible inhibition of membrane-bound intestinal α-glucoside hydrolase enzymes in the brush border of the small intestine. This inhibition delays the digestion of complex carbohydrates and disaccharides into monosaccharides (like glucose), thereby reducing postprandial hyperglycemia [1] [3]. Unlike sulfonylureas, this compound does not stimulate insulin secretion [3].
Recent research has revealed several pleiotropic effects beyond its classic action. This compound has been shown to activate the putative glucose sensor SGLT3, which may contribute to enhanced GLP-1 secretion and involve the parasympathetic nervous system [4]. Furthermore, a novel area of investigation via drug repurposing has demonstrated that this compound possesses antimelanogenic properties by downregulating key melanogenic pathways in B16F10 melanoma cells [5].
Table 1: Key Pharmacological and Clinical Characteristics of this compound
| Feature | Description |
|---|---|
| Drug Class | Alpha-glucosidase inhibitor [1] [3] |
| Primary Mechanism | Reversible inhibition of intestinal alpha-glucosidase enzymes, delaying carbohydrate digestion/absorption [1] [3] |
| Systemic Absorption | Almost complete, but saturable at higher doses [1] [3] |
| Metabolism & Excretion | Not metabolized; excreted unchanged by the kidneys [3] |
| Half-life | Approximately 2 hours [3] |
| Key Glycemic Effects | Reduces postprandial blood glucose & HbA1c (by 0.3-0.7%); lowers postprandial serum insulin levels [1] [2] |
| Cardiovascular Effects | Attenuates glucose fluctuation-induced increases in heart rate & sympathetic activity in ACS patients [6] |
| Lipid Effects | Shows similar lipid-lowering efficacy to DPP-4 inhibitor anagliptin in clinical studies [7] |
| Novel Potential Effect | Inhibits melanogenesis via PKA, MAPK, and GSK3β/β-Catenin signaling pathways [5] |
This section outlines a protocol based on a published randomized controlled trial investigating this compound's effects on glucose fluctuation and heart rate variability in T2DM patients with Acute Coronary Syndrome (ACS) [6].
1. Study Objectives and Design
2. Participant Eligibility Criteria
3. Randomization and Intervention
4. Study Procedures and Timeline The study involves simultaneous monitoring of glucose levels and Holter electrocardiogram (ECG) over 48 hours.
5. Endpoints and Data Analysis
6. Safety Monitoring
For researchers exploring drug repurposing, the following protocol summarizes a cell-based assay to investigate this compound's inhibitory effects on melanogenesis [5].
1. Cell Line and Culture
2. Cytotoxicity Assay (Prerequisite)
3. Melanin Content and Tyrosinase Activity Assays
4. Protein Expression Analysis by Western Blotting
The signaling pathways involved in this process, as identified in the research, can be visualized as follows:
Diagram 1: this compound's action on melanogenesis signaling pathways. This compound downregulates the master transcription factor MITF through multiple pathways, leading to reduced expression of melanogenic enzymes and decreased melanin synthesis [5].
The overall workflow for the clinical and laboratory investigations into this compound's effects is summarized below.
Diagram 2: Integrated workflows for clinical and in vitro this compound research. The left path outlines the clinical trial for glycemic/cardiac effects, while the right path details the cell-based protocol for investigating novel indications like anti-hyperpigmentation.
This compound is an oral alpha-glucosidase inhibitor that has been used clinically for the management of type 2 diabetes since 1996. It functions by reversibly inhibiting alpha-glucosidase enzymes in the small intestine, which delays the digestion of complex carbohydrates and reduces postprandial hyperglycemia. Recently, substantial evidence has emerged from both clinical trials and preclinical studies indicating that this compound may have significant anti-obesity effects beyond its glucose-lowering properties. This application note provides a comprehensive summary of dosing schedules, experimental protocols, and mechanistic insights from this compound anti-obesity studies to assist researchers in designing robust investigations of this repurposed therapeutic agent.
The therapeutic potential of this compound for obesity management is particularly promising given its established safety profile and the urgent need for effective, well-tolerated anti-obesity medications. Unlike many anti-obesity drugs that have been withdrawn from the market due to serious adverse effects, this compound has been used clinically for decades with no severe side effects, primarily causing mild to moderate gastrointestinal disturbances that typically decrease over time. The proposed mechanisms underlying this compound's anti-obesity effects extend beyond its primary action of carbohydrate absorption inhibition and may include activation of brown adipose tissue thermogenesis, modulation of incretin hormones, and potential effects on adipogenesis.
Table 1: Clinical Dosing Regimens of this compound in Human Anti-Obesity Studies
| Reference (Population) | Study Duration | Dosing Schedule | Administration Timing | Key Efficacy Outcomes |
|---|---|---|---|---|
| Shimabukuro et al. (Metabolic syndrome patients) [1] [2] | 12 weeks | 50 mg three times daily | At the start of each main meal | Significant reduction in body weight, BMI, visceral fat area, HOMA-IR, and improved lipid profiles |
| Narita et al. (Type 2 diabetic patients) [1] | 12 weeks | 50 mg three times daily | At the start of each main meal | Significant reduction in body weight and BMI; superior to voglibose |
| Mikada et al. (Overweight type 2 diabetic patients) [1] | 24 weeks | 50 mg three times daily | At the start of each main meal | Reduced body weight, BMI, total body fat mass, and systolic blood pressure |
| Sugihara et al. (Obese type 2 diabetic patients) [1] | 12 weeks | 50 mg three times daily | At the start of each main meal | Significant reduction in body weight and BMI; superior to acarbose and voglibose |
| Divided-dose regimen (Healthy volunteers) [3] | Single meal study | 25 mg before + 25 mg 15 min after meal start | Split dose: pre-meal and post-meal | Superior postprandial glucose flattening compared to single 50 mg dose |
The standard clinical dosing for this compound in anti-obesity studies has consistently been 50 mg administered three times daily at the start of each main meal. This regimen has demonstrated significant anti-obesity effects across multiple clinical trials conducted primarily in Japanese populations with obesity or metabolic syndrome. It is crucial to note that administration timing relative to meals is essential for optimal efficacy, as this compound must be present in the intestine simultaneously with carbohydrate ingestion to effectively inhibit alpha-glucosidase enzymes. An alternative divided-dose administration strategy (25 mg just before and 25 mg 15 minutes after the start of a meal) has been shown to smooth postprandial plasma glucose excursions more effectively than a single 50 mg dose before meals, suggesting this approach may enhance efficacy, though it has not been specifically tested in long-term anti-obesity trials [3].
Table 2: Preclinical Dosing Regimens of this compound in Animal Obesity Studies
| Reference (Model) | Study Duration | Dosing Method | Dose Concentration | Key Efficacy Outcomes |
|---|---|---|---|---|
| Sasaki et al. (Diet-induced obese mice) [4] | 8 weeks | Diet-admixed | 0.008% this compound in high-fat diet | Reduced body weight, epididymal and subcutaneous fat mass, increased energy expenditure |
| Debouno et al. (SHR/Ntul-cp rats) [1] | Not specified | Not specified | Not specified | Reduced body weight gain without affecting food intake |
| Hamada et al. (Spontaneous-onset obesity type 2 diabetic mice) [1] | Not specified | Not specified | Not specified | Reduced body weight gain, ameliorated insulin resistance and glucose tolerance |
| Shrivastava et al. (High-fat diet-fed rats) [1] | Not specified | Not specified | Not specified | Reduced body weight gain and improved plasma lipid profile |
In preclinical studies, the most thoroughly documented dosing approach involves diet-admixed administration at a concentration of 0.008% this compound in a high-fat diet, provided ad libitum for 8 weeks to diet-induced obese C57BL/6J mice [4]. This method ensures continuous delivery of the drug without the need for forced administration and mimics chronic exposure. Earlier studies used various doses and administration methods, but consistently reported reduced body weight gain without significant effects on food intake, suggesting that the anti-obesity effects are not primarily mediated through appetite suppression. The absence of severe side effects has been noted across multiple rodent studies, with no observations of abdominal distension, diarrhea, or anorexia commonly associated with alpha-glucosidase inhibitors in humans.
Study Population Selection: Recruit adult men and women aged 34-69 years with obesity (BMI ≥25 kg/m²) and metabolic syndrome according to standardized criteria (e.g., IDF guidelines). Exclusion criteria should include type 1 diabetes, severe renal impairment, inflammatory bowel disease, colonic ulceration, intestinal obstruction, and concomitant use of medications that might interfere with study outcomes [5] [2].
Randomization and Blinding: Assign eligible participants to either lifestyle modification (LSM) alone or LSM plus this compound groups using computer-generated randomization. While previous studies have been open-label due to the challenge of creating a placebo with identical gastrointestinal effects, consider using an active comparator (e.g., another alpha-glucosidase inhibitor) or double-dummy design where possible to minimize bias [1] [2].
Intervention Protocol:
Assessment Schedule: Conduct baseline, 4-week, 12-week, and 24-week (if applicable) assessments including:
Animal Model Selection: Utilize 4-week-old male C57BL/6J mice (or similar strain) and maintain in temperature-controlled environment (23°C) on 12h light/dark cycle with free access to food and water. Acclimate animals for at least 1 week prior to study initiation [4].
Diet and Drug Administration:
Metabolic Assessments:
Molecular Analyses:
The anti-obesity mechanisms of this compound appear to extend beyond its primary action of carbohydrate absorption inhibition. While the complete mechanism remains to be fully elucidated, several pathways have been proposed based on experimental evidence:
Brown Adipose Tissue Activation: this compound significantly upregulates uncoupling protein 1 (UCP1) in brown adipose tissue, enhancing thermogenesis and energy expenditure. This effect is mediated through enhanced β3-adrenergic signaling involving PKA, HSL, p38αMAPK, and PGC1α [4]. BAT activation is considered the most definitive mediator of this compound's anti-obesity effect based on current evidence.
Incretin Hormone Modulation: this compound decreases plasma glucose-dependent insulinotropic peptide (GIP) levels and increases glucagon-like peptide 1 (GLP-1) levels. The reduction in GIP, which promotes fat accumulation, may contribute to body weight reduction, while increased GLP-1 may reduce appetite and food intake, though the evidence for this in humans is somewhat limited [1].
Adipogenesis Inhibition: In vitro studies suggest this compound may directly inhibit adipogenesis of white adipocytes, potentially contributing to reduced white adipose tissue mass observed in both clinical and preclinical studies [1].
Bile Acid Metabolism: Emerging evidence suggests this compound may influence bile acid metabolism in mice, though this mechanism requires further investigation to establish its significance in the anti-obesity effect [1].
The following diagram illustrates the primary proposed mechanisms for this compound's anti-obesity effects:
Figure 1: Proposed Mechanisms of this compound's Anti-Obesity Effects
The β3-adrenergic signaling pathway in brown adipose tissue appears to play a central role in this compound's anti-obesity effects. The following diagram details this specific mechanism:
Figure 2: β3-Adrenergic Signaling Pathway in Brown Adipose Tissue
Primary Outcome Measures: The primary efficacy endpoint should be change in body weight from baseline to study end. Secondary endpoints should include changes in BMI, waist circumference, visceral fat area, subcutaneous fat area, HOMA-IR, lipid profiles, and incretin hormones. In preclinical studies, include epididymal and subcutaneous white adipose tissue weights and BAT UCP1 expression levels.
Statistical Considerations: Power calculations should be performed prior to study initiation to ensure adequate sample size. For clinical trials with this compound, a sample size of 50-55 participants per group has detected significant differences in previous studies. Analyze data using intention-to-treat principles with appropriate imputation for missing data. Use ANCOVA for continuous variables adjusting for baseline values, and report between-group differences with 95% confidence intervals.
Interpretation of Results: When interpreting study outcomes, consider that this compound's effects on body weight typically manifest within 4-12 weeks of treatment. The magnitude of weight reduction in clinical studies has generally ranged from 2-4% of initial body weight, which, while modest, is clinically significant when accompanied by improvements in visceral adiposity and metabolic parameters. The differential effects on visceral versus subcutaneous adipose tissue are particularly important to assess, as previous research has demonstrated particularly strong reductions in visceral fat [1] [2].
This compound, a second-generation alpha-glucosidase inhibitor, represents an important therapeutic option for managing type 2 diabetes mellitus (T2DM), particularly when used in combination with other antidiabetic agents such as metformin or sulfonylureas. Approved by the U.S. FDA in 1996, this compound functions through a unique mechanism that delays carbohydrate digestion and absorption in the small intestine, resulting in reduced postprandial hyperglycemia—a significant contributor to overall glycemic control as measured by glycosylated hemoglobin (HbA1c) levels. Unlike many other antidiabetic medications, this compound works locally in the gastrointestinal tract without significant systemic effects, making it particularly valuable for combination regimens where complementary mechanisms of action can yield enhanced efficacy while minimizing dose-dependent side effects.
The rationale for combining this compound with other antidiabetic agents stems from the multifactorial pathogenesis of T2DM, which involves both insulin resistance and impaired insulin secretion. While metformin primarily addresses hepatic glucose overproduction and insulin resistance, and sulfonylureas enhance insulin secretion from pancreatic beta-cells, this compound specifically targets postprandial glucose excursions through its action on carbohydrate-digesting enzymes. This complementary mechanism allows for synergistic glycemic control while potentially reducing the required doses of individual agents, thereby minimizing side effects. The following sections provide comprehensive application notes and experimental protocols for researchers investigating this compound combination therapies, with supporting clinical evidence, mechanistic insights, and practical methodological guidance.
The synergistic relationship between this compound and metformin has been demonstrated in multiple clinical trials. A pivotal 36-week, multicenter, double-blind, placebo-controlled study involving 324 patients with inadequately controlled T2DM revealed significant advantages of the combination therapy over monotherapy approaches. After an 8-week placebo run-in period, patients were randomized to receive either placebo, this compound alone, metformin alone, or this compound plus metformin. The this compound was titrated to 100 mg three times daily, while metformin was administered at 500 mg three times daily, with the primary efficacy endpoint being change in HbA1c from baseline to treatment end.
The results demonstrated that the This compound-metformin combination produced a placebo-subtracted HbA1c reduction of -1.78%, which was significantly greater than the -1.25% reduction observed with metformin monotherapy (p = 0.002). Additionally, the combination therapy showed superior effects on fasting plasma glucose (-44.8 mg/dL vs. -20.4 mg/dL with metformin alone; p = 0.0025) and 2-hour postprandial glucose area under the curve (-59.0 mg/dL vs. -18.0 mg/dL with metformin alone; p = 0.0001). The responder rate (defined as the percentage of patients achieving HbA1c ≤7.0% or reduction ≥1.0% from baseline) was substantially higher in the combination group (70.6%) compared to metformin monotherapy (45.52%; p = 0.0014). All treatment regimens were reported to be well tolerated, indicating that the combination provides enhanced efficacy without compromising safety.
A separate 32-week study confirmed these findings, specifically examining the addition of this compound versus placebo to existing metformin therapy (1500-2250 mg/day) in patients with inadequate glycemic control (HbA1c between 7.5% and 10.5%). This study implemented a force-titration protocol: 4 weeks at 25 mg this compound three times daily, 12 weeks at 50 mg three times daily, and 16 weeks at 100 mg three times daily, with down-titration permitted if the highest dose was not tolerated. The Intent-to-Treat analysis of 152 patients revealed a significant decrease in HbA1c with this compound plus metformin compared to placebo plus metformin (this compound treatment effect: -0.21%; placebo treatment effect: +0.22%; p = 0.011). Postprandial blood glucose also showed significantly greater reduction with the active combination (end of treatment adjusted means: 13.8 mmol/L for this compound vs. 15.8 mmol/L for placebo; p = 0.0007). Notably, adverse events were only 8% more frequent in the this compound-metformin group, and no cases of hypoglycemia were reported, underscoring the safety of this combination.
While the search results provided limited specific clinical trial data on this compound-sulfonylurea combinations, pharmacological evidence indicates that This compound enhances glycemic control when added to sulfonylurea therapy. According to the mechanism of action, this compound's effect on postprandial glucose control is additive to that of sulfonylureas, which primarily increase insulin secretion. Additionally, this compound has been noted to diminish the insulinotropic and weight-increasing effects of sulfonylureas, potentially mitigating two significant limitations of sulfonylurea therapy.
Table 1: Clinical Efficacy Outcomes from this compound-Metformin Combination Studies
| Study Parameter | This compound + Metformin | Metformin Monotherapy | Placebo | P-Value |
|---|---|---|---|---|
| HbA1c Reduction (%) | -1.78* | -1.25 | - | 0.002 |
| Fasting Plasma Glucose (mg/dL) | -44.8 | -20.4 | - | 0.0025 |
| 2-h Postprandial Glucose AUC (mg/dL) | -59.0 | -18.0 | - | 0.0001 |
| Responder Rate (%) | 70.6 | 45.52 | - | 0.0014 |
| Study Duration (weeks) | 36 | 36 | 36 | - |
*Placebo-subtracted value [1]
Table 2: Summary of this compound Combination Therapy Clinical Evidence
| Combination Type | Study Design | Sample Size | Key Efficacy Findings | Safety Profile |
|---|---|---|---|---|
| This compound + Metformin | 36-week randomized, double-blind, placebo-controlled | 318 (ITT) | Significant improvements in HbA1c, FPG, and PPG vs monotherapy | Well tolerated, no hypoglycemia reported |
| This compound + Metformin | 32-week randomized, placebo-controlled | 152 (ITT) | Significant reduction in HbA1c and PPG vs placebo + metformin | Only 8% more AEs than placebo, no hypoglycemia |
| This compound + Sulfonylurea | Pharmacological data | - | Additive glycemic control, reduced weight gain potential | Possible hypoglycemia risk requiring dose adjustment |
This compound operates through a distinctly different mechanism compared to other antidiabetic agents. As an alpha-glucosidase inhibitor, this compound targets membrane-bound intestinal α-glucosidase enzymes in the brush border of the small intestine, including sucrase, glucoamylase, isomaltase, maltase, and trehalase. These enzymes are normally responsible for hydrolyzing complex carbohydrates and disaccharides into absorbable monosaccharides. This compound competitively inhibits these enzymes with particularly strong binding affinity for sucrase (inhibitory ranking: sucrase > glucoamylase > isomaltase > lactase > trehalase), resulting in delayed carbohydrate digestion and consequently reduced postprandial glucose absorption.
Structurally, this compound is a deoxynojirimycin derivative that closely resembles glucose, allowing it to effectively compete with dietary carbohydrates for enzyme binding sites. Unlike acarbose (another alpha-glucosidase inhibitor), this compound is absorbed systemically but undergoes minimal metabolism and is rapidly cleared by the kidneys. However, its therapeutic effects are primarily mediated through its local action in the gastrointestinal tract rather than systemic effects. At higher doses (100 mg), this compound absorption becomes saturated, with only 50-70% of the administered dose being absorbed compared to nearly complete absorption at the 25 mg dose level. This unique pharmacological profile contributes to its favorable safety spectrum, particularly the absence of systemic toxicity.
The complementary mechanisms of this compound with metformin and sulfonylureas create a multifaceted approach to glycemic control that addresses different pathophysiological aspects of type 2 diabetes:
With Metformin: Metformin primarily reduces hepatic glucose production and enhances peripheral insulin sensitivity. When combined with this compound, which blunts postprandial glucose excursions, the two agents provide comprehensive coverage of both fasting and postprandial hyperglycemia. This temporal complementary action results in more stable glycemic control throughout the day. Additionally, since both agents work through glucose-dependent mechanisms (unlike sulfonylureas), their combination carries a lower risk of hypoglycemia compared to other combination regimens.
With Sulfonylureas: Sulfonylureas stimulate insulin secretion from pancreatic beta-cells, primarily affecting fasting glucose levels but with less pronounced effects on postprandial glucose excursions. This compound complements this mechanism by specifically targeting postprandial glucose rises, creating a dual-phase glycemic control approach. Furthermore, this compound may mitigate two significant drawbacks of sulfonylurea therapy: excessive weight gain and hyperinsulinemia, by reducing the need for high insulin secretion to control postprandial glucose levels.
The following diagram illustrates the synergistic mechanisms of this compound in combination with metformin or sulfonylureas:
Figure 1: Synergistic Mechanisms of this compound Combination Therapies in Type 2 Diabetes
Purpose: To evaluate the inhibitory potency of this compound against specific alpha-glucosidase enzymes and potential synergistic effects with other antidiabetic agents.
Materials:
Procedure:
Data Analysis:
Purpose: To evaluate the efficacy and safety of this compound in combination with metformin or sulfonylureas in patients with type 2 diabetes.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial
Patient Population:
Intervention Protocol:
Efficacy Assessments:
Safety Assessments:
Statistical Analysis:
The following diagram illustrates the clinical trial workflow for studying this compound combination therapies:
Figure 2: Clinical Trial Protocol for this compound Combination Therapy Studies
This compound demonstrates a generally favorable safety profile, with most adverse effects being gastrointestinal in nature and resulting from its mechanism of action. As undigested carbohydrates reach the lower intestine, they undergo bacterial fermentation, leading to symptoms such as flatulence (15-24%), diarrhea (7-13%), and abdominal discomfort (1-3%). These effects are typically dose-dependent and often diminish with continued use as patients adapt. Importantly, unlike sulfonylureas or insulin, this compound does not cause hypoglycemia when used as monotherapy because its action is glucose-dependent and does not stimulate insulin secretion.
The contraindications for this compound primarily relate to specific patient populations and comorbidities. Absolute contraindications include:
Additionally, caution is recommended when using this compound in combination with digoxin, as this compound may reduce digoxin bioavailability, potentially requiring dose adjustment and monitoring of digoxin levels.
A significant advantage of this compound over some other antidiabetic agents is its minimal hepatotoxicity. According to LiverTox (NCBI/NIH), this compound has not been linked to instances of clinically apparent acute liver injury. In large clinical trials, serum aminotransferase elevations were no more common with this compound than with placebo, and any elevations that occurred were asymptomatic and resolved rapidly upon discontinuation. This favorable hepatic profile distinguishes this compound from acarbose (another alpha-glucosidase inhibitor), which has been associated with rare cases of hepatotoxicity. The likelihood score for this compound causing clinically apparent liver injury is E (unlikely cause of clinically apparent liver injury), making it a preferred choice for patients with pre-existing liver conditions or those requiring long-term antidiabetic therapy.
While this compound alone does not cause hypoglycemia, the risk increases when it is combined with insulin secretagogues such as sulfonylureas. When such combinations are used, appropriate precautions should be implemented:
Table 3: Safety Profile and Risk Management in this compound Combination Therapy
| Safety Aspect | This compound Monotherapy | This compound + Metformin | This compound + Sulfonylurea | Risk Management Strategies |
|---|---|---|---|---|
| Hypoglycemia Risk | Very low | Low | Moderate | Sulfonylurea dose reduction; glucose tablets for hypoglycemia |
| GI Side Effects | Common (dose-dependent) | Common | Common | Start low, go slow; take with first bite of food; high-fiber diet |
| Hepatotoxicity | Unlikely | Unlikely | Unlikely | No specific monitoring required |
| Renal Considerations | Contraindicated if CrCl <25 ml/min | Use with caution | Use with caution | Assess renal function before initiation |
| Drug Interactions | Digoxin level reduction | Additive GI effects | Hypoglycemia potentiation | Monitor digoxin levels; adjust doses accordingly |
This compound requires specific dosing and administration protocols to maximize efficacy and minimize gastrointestinal side effects. The recommended dosing strategy follows a start low, go slow approach:
The timing of administration is critical for this compound's efficacy. Unlike many medications that can be taken without regard to meals, this compound must be taken with the first bite of each main meal to ensure presence in the small intestine when carbohydrates arrive. This coordination allows the drug to effectively inhibit alpha-glucosidase enzymes during the critical window of carbohydrate digestion.
For combination therapy with metformin, both medications can be taken together with meals, though patients should be monitored for additive gastrointestinal effects. When combining with sulfonylureas, careful blood glucose monitoring is recommended during the initial weeks of therapy to identify potential hypoglycemia that may require sulfonylurea dose reduction.
Elderly Patients: this compound is suitable for elderly patients as it does not require dose adjustment based on age alone. However, as renal function often declines with age, assessment of creatinine clearance is recommended before initiation. The absence of systemic side effects and low hypoglycemia risk make this compound particularly advantageous in this population.
Renal Impairment: this compound is contraindicated in patients with significant renal impairment (serum creatinine >2.0 mg/dl or creatinine clearance <25 ml/min) due to reduced clearance and potential drug accumulation. In mild to moderate renal impairment, no specific dose adjustment is needed, but careful monitoring for gastrointestinal side effects is advised.
Hepatic Impairment: No dose adjustment is necessary for patients with hepatic impairment, as this compound has minimal hepatic metabolism and has not been associated with hepatotoxicity. This makes it a preferred choice for diabetic patients with coexisting liver conditions.
Ethnic Considerations: Clinical evidence suggests that this compound is equally effective across different ethnic groups, including Hispanic and African-American populations, who may have particular susceptibility to certain diabetes complications. The mechanism of action, targeting carbohydrate digestion, is effective regardless of ethnic background, though dietary patterns may influence its efficacy.
This compound represents a valuable therapeutic option in the management of type 2 diabetes, particularly when used in combination with metformin or sulfonylureas. The synergistic efficacy demonstrated in clinical trials, coupled with a favorable safety profile and minimal risk of hypoglycemia when used appropriately, positions this compound as an important component of comprehensive diabetes management. The unique mechanism of action targeting postprandial hyperglycemia complements the effects of other antidiabetic agents, allowing for multidimensional glycemic control.
Future research directions should include:
The experimental protocols outlined in this document provide comprehensive methodologies for researchers to further investigate the potential of this compound combination therapies, contributing to optimized diabetes management strategies that address the complex pathophysiology of this prevalent metabolic disorder.
| Parameter | Specification |
|---|---|
| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection [1] [2] |
| Column | Prevail Carbohydrate ES (250 mm × 4.6 mm, 5 µm) [1] [2] |
| Mobile Phase A | 10 mM Dipotassium hydrogen orthophosphate, pH 8.0 [1] [2] |
| Mobile Phase B | Acetonitrile [1] [2] |
| Gradient Program | Time/%B: 0/90, 35/70, 40/70, 50/90, 55/90 [1] |
| Flow Rate | 1.0 mL/min [1] [2] |
| Column Temperature | 35 °C [1] [2] |
| Detection Wavelength | 210 nm [1] [2] |
| Injection Volume | 20 µL [1] [2] |
| Retention Time of Miglitol | ~24.0 minutes [1] [2] |
| Diluent | Acetonitrile:Water (50:50, v/v) [1] |
This protocol is adapted from the stability-indicating method developed to separate this compound from its process-related impurities and degradants [1] [2].
Materials and Reagents
Mobile Phase and Diluent Preparation
System Suitability Solution (0.15% w/w of each impurity)
Test Solution Preparation
HPLC Instrumentation and Conditions
System Suitability Evaluation
This protocol is performed in accordance with ICH guidelines Q1A(R2) and Q2(R1) to demonstrate the stability-indicating power of the method [1] [2].
Analysis and Interpretation
This protocol describes the characterization of isolated impurities and degradants using LC-MS to determine their molecular weight and propose structures [1].
LC-MS Compatible Method Modifications
Mass Spectrometry Conditions
Analysis
This compound is a potent alpha-glucosidase inhibitor used as an oral antihyperglycemic agent for managing type 2 diabetes mellitus. As a deoxynojirimycin derivative structurally similar to glucose, this compound functions by competitively inhibiting intestinal alpha-glucosidase enzymes, thereby delaying carbohydrate digestion and absorption, which results in reduced postprandial blood glucose levels. The compound was approved for clinical use in the United States in 1996 and remains an important therapeutic option, particularly for patients who cannot tolerate other antidiabetic medications. [1]
The crystalline form of this compound plays a crucial role in its pharmaceutical applications, affecting critical properties including solubility, stability, bioavailability, and processability during drug product manufacturing. Well-characterized this compound crystals with defined morphology and size distribution are essential for ensuring consistent drug performance and quality. The preparation and comprehensive characterization of this compound crystals therefore represent fundamental processes in pharmaceutical development that directly impact the efficacy, safety, and reliability of the final drug product. These application notes provide detailed protocols for the preparation, characterization, and formulation of this compound crystals to support researchers and pharmaceutical developers in optimizing antidiabetic drug products. [2]
Solution Preparation: Weigh 50 g of this compound raw material using an analytical balance and transfer it to a three-neck round-bottom flask. Add 250 mL of a hydroalcoholic solvent mixture (ethanol:water ratio of 4:1 v/v) to the flask. The optimal solvent-to-solid ratio for crystallization is 5:1 (v/w). [2]
Dissolution and Clarification: Heat the mixture to 60°C while stirring continuously at 200-300 rpm using a mechanical stirrer until complete dissolution occurs (typically 15-30 minutes). Maintain the temperature at 60°C for an additional 10 minutes to ensure complete dissolution and eliminate any undissolved particles.
Concentration: Continue heating at 60°C while gradually reducing the volume through controlled evaporation until approximately 60% of the original volume remains. This concentration step creates a supersaturated solution necessary for crystallization initiation. Monitor the solution visually for the first signs of crystal nucleation.
Crystallization Initiation: Once nucleation begins, reduce the temperature to 25°C at a controlled cooling rate of 0.5°C per minute. Maintain stirring at 100-150 rpm to promote uniform crystal growth throughout the solution.
Crystal Maturation: After reaching room temperature, continue stirring for an additional 2-4 hours to allow complete crystal maturation. The formation of a well-defined crystal suspension indicates successful crystallization.
Separation: Isolate the crystals by vacuum filtration using medium-porosity filter paper. Wash the crystal cake twice with 20 mL of chilled acetone to remove residual mother liquor and enhance product purity.
Drying: Transfer the filtered crystals to a vacuum drying oven and dry at 40°C under reduced pressure (approximately 0.1 bar) for 12 hours to remove residual solvents. The final product appears as a white to off-white crystalline powder. [2]
X-ray powder diffraction provides essential information about the crystal structure and phase purity of this compound crystals. The protocol below ensures comprehensive characterization:
Sample Preparation: Gently grind a small amount of this compound crystals using an agate mortar and pestle to achieve a homogeneous particle size. Pack the prepared sample into a standard XRPD sample holder using a glass slide to create a smooth, level surface.
Instrument Setup: Configure the X-ray diffractometer with the following parameters:
Data Collection: Perform the scan according to the established parameters. The characteristic XRPD pattern of this compound crystals should display distinct peaks at specific diffraction angles (2θ), which serve as fingerprints for the crystalline form. [2]
Data Analysis: Identify the principal diffraction peaks and compare with reference patterns to confirm crystal identity and purity. The absence of extraneous peaks indicates high phase purity, while peak broadening may suggest small crystal size or lattice imperfections.
FTIR spectroscopy provides information about molecular structure and functional groups present in this compound crystals:
Sample Preparation: Mix approximately 2 mg of finely ground this compound crystals with 200 mg of dry potassium bromide (KBr). Thoroughly blend using an agate mortar and pestle, then compress into a transparent pellet using a hydraulic press under vacuum (10 tons for 2 minutes).
Instrument Setup: Configure the FTIR spectrometer with the following parameters:
Data Collection: Obtain the infrared spectrum of the this compound sample. The characteristic FTIR spectrum of this compound should show prominent absorption bands corresponding to O-H stretching (3200-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and C-O stretching (1000-1100 cm⁻¹). [2] [3]
Interpretation: Compare the obtained spectrum with reference spectra to confirm molecular identity and identify potential polymorphic forms based on differences in hydrogen bonding patterns.
Thermal analysis provides crucial information about crystal stability, phase transitions, and decomposition behavior:
Differential Scanning Calorimetry (DSC):
Thermogravimetric Analysis (TGA):
The short elimination half-life of this compound (approximately 2 hours) necessitates multiple daily dosing, which can impact patient compliance. To address this limitation, a sustained-release microsphere formulation has been developed using poly-ε-caprolactone as the polymeric carrier, significantly prolonging the drug release duration. [3]
Polymer Solution Preparation: Dissolve poly-ε-caprolactone (2-4% w/v) in dichloromethane by mechanical stirring until complete dissolution.
Drug Loading: Incorporate this compound crystals (20-30% w/w of polymer) into the polymer solution and homogenize using a high-speed homogenizer to form a uniform dispersion.
Emulsion Formation: Add the drug-polymer dispersion dropwise to an aqueous solution containing 0.1-0.5% w/v polyvinyl alcohol as a surfactant while continuously stirring at 1000-2000 rpm to form an oil-in-water emulsion.
Solvent Evaporation: Continue stirring for 3-6 hours at room temperature to allow complete evaporation of the organic solvent and subsequent formation of solid microspheres.
Harvesting and Washing: Collect the microspheres by vacuum filtration and wash thoroughly with deionized water to remove residual surfactant and free drug.
Drying: Lyophilize the washed microspheres for 24 hours to obtain a free-flowing powder. [3]
Table 1: Key Parameters for this compound Crystal Preparation
| Parameter | Optimal Condition | Alternative Options | Impact on Crystal Quality |
|---|---|---|---|
| Solvent System | Ethanol:Water (4:1 v/v) | Methanol, Acetone | Affects crystal morphology and size distribution |
| Temperature | 60°C (dissolution), 25°C (crystallization) | 50-70°C (dissolution), 20-30°C (crystallization) | Higher temperatures increase solubility; cooling rate affects crystal size |
| Stirring Speed | 200-300 rpm (dissolution), 100-150 rpm (crystallization) | 150-400 rpm (dissolution), 50-200 rpm (crystallization) | Agitation affects nucleation rate and crystal uniformity |
| Solvent-to-Solid Ratio | 5:1 (v/w) | 4:1 to 6:1 (v/w) | Higher ratios decrease supersaturation, yielding larger crystals |
| Drying Conditions | 40°C under vacuum (0.1 bar) for 12 hours | 35-45°C, 0.05-0.2 bar, 8-16 hours | Preforms crystal degradation while ensuring complete solvent removal |
Table 2: this compound Crystal Characterization Techniques
| Technique | Key Parameters | Expected Results | Pharmaceutical Significance |
|---|---|---|---|
| XRPD | Cu Kα radiation, 3-40° 2θ range | Distinct peak pattern at characteristic diffraction angles | Confirms crystalline nature, identifies polymorphic forms |
| FTIR | 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution | O-H stretch (3200-3500 cm⁻¹), C-H stretch (2800-3000 cm⁻¹) | Verifies molecular structure and functional groups |
| DSC | 30-300°C range, 10°C/min heating rate | Sharp endothermic melting peak ~135°C | Determines purity, polymorphism, and thermal stability |
| TGA | 25-400°C range, 10°C/min heating rate | <1% weight loss below 100°C | Assesses solvation/hydration state and decomposition temperature |
| SEM | 5-15 kV acceleration voltage | Well-defined crystal habit with clear edges | Reveals crystal morphology and surface characteristics |
The protocols detailed in these application notes provide comprehensive methodologies for the preparation, characterization, and formulation of this compound crystals. The solvent evaporation technique produces high-quality this compound crystals with defined characteristics, while the analytical approaches enable thorough structural elucidation and quality assessment. The successful development of sustained-release this compound microspheres addresses the pharmacokinetic limitation of frequent dosing, potentially enhancing patient compliance in long-term diabetes management. [2] [3]
Future research directions should explore the systematic investigation of this compound polymorphs to identify forms with enhanced bioavailability or stability. Additionally, the development of advanced drug delivery systems beyond microspheres, such as nanoparticles or gastroretentive formulations, could further optimize the therapeutic profile of this compound. The integration of process analytical technologies (PAT) into the crystallization process would enable real-time monitoring and control, ensuring consistent crystal quality and facilitating scale-up from laboratory to industrial production.
The structural insights gained from the crystal complex of this compound with human maltase-glucoamylase (PDB ID: 3L4W) provide a molecular foundation for understanding this compound's mechanism of action and can inform the design of next-generation alpha-glucosidase inhibitors with improved potency and selectivity. [4] These application notes establish a robust foundation for pharmaceutical scientists engaged in the development of this compound-based therapeutics, contributing to the ongoing advancement of diabetes treatment strategies.
Figure 1: Comprehensive workflow for this compound crystal preparation and characterization, illustrating the sequential process from raw material to final analyzed product, including both crystal formation and subsequent analytical methodologies.
Miglitol, an alpha-glucosidase inhibitor (αGI) commonly used as an anti-diabetic drug, has demonstrated significant anti-obesity effects in both clinical and preclinical studies. Unlike many anti-obesity medications that have been withdrawn due to severe side effects, this compound offers a favorable safety profile with no serious adverse effects reported, making it a promising candidate for obesity treatment. The anti-obesity mechanisms of this compound are multifaceted, including the activation of brown adipose tissue (BAT) thermogenesis via upregulation of uncoupling protein 1 (UCP1), modulation of bile acid metabolism, enhanced secretion of incretin hormones (particularly GLP-1), and inhibition of white adipose tissue adipogenesis. These mechanisms collectively promote increased energy expenditure and reduce fat accumulation, positioning this compound as a potential therapeutic agent for obesity management. [1] [2] [3]
Animal Selection: The following animal models have been successfully utilized in this compound obesity research:
Experimental Groups: A standard design includes:
Dietary Supplementation Method: this compound is most effectively administered through dietary admixture:
Dosing Considerations: Key factors in dose determination:
Table 1: Standardized Dosing Protocols for Animal Models
| Animal Model | This compound Concentration | Equivalent Human Dose | Administration Duration | Key Outcomes |
|---|---|---|---|---|
| C57BL/6J Mice (DIO) | 0.008% in HFD | ~30-60 mg TID (clinical) | 8+ weeks | ↓ Body weight (∼12%), ↓ WAT mass, ↑ UCP1 expression |
| OLETF Rats | 800 ppm (0.08%) in diet | ~50-100 mg TID (clinical) | 40 weeks | Improved glycemic control, ↓ inflammatory cytokines |
| NSY Mice (Diabetic) | 0.08% in HFD | ~50-100 mg TID (clinical) | 4 weeks | ↑ Fecal bile acids, improved insulin sensitivity |
| GK Rats (Non-obese diabetic) | 10-40 mg/100g diet | ~25-100 mg TID (clinical) | 8 weeks | Improved HbA1c, preserved β-cell mass |
Study Duration: Studies typically range from 4 weeks to 40 weeks, depending on the research objectives. Shorter interventions (4-8 weeks) effectively demonstrate metabolic improvements, while longer studies (20-40 weeks) reveal effects on disease progression and tissue preservation. [4] [2] [5]
Baseline and Longitudinal Monitoring:
Adipose Tissue Quantification: At sacrifice, carefully dissect and weigh different adipose depots:
Adipose Tissue Histology:
Indirect Calorimetry: Measure energy expenditure using O₂/CO₂ metabolism-measuring systems:
Glucose Homeostasis Assessments:
Table 2: Key Metabolic Parameters and Expected Changes with this compound Treatment
| Parameter | Assessment Method | Expected Change with this compound | Significance |
|---|---|---|---|
| Body Weight | Weekly gravimetric measurement | ↓ 10-15% | Primary obesity outcome |
| WAT Mass | Gravimetric at sacrifice | ↓ 15-30% | Reduced fat storage |
| BAT Thermogenesis | Infrared thermography | ↑ 0.5-1.0°C | Increased heat production |
| Energy Expenditure | Indirect calorimetry (VO₂) | ↑ 15-20% | Enhanced metabolic rate |
| Insulin Sensitivity | HOMA-IR, OGTT | ↓ HOMA-IR 25-40% | Improved metabolic health |
| Glucose Tolerance | AUC during OGTT/MTT | ↓ AUC 20-30% | Better glycemic control |
| Inflammatory Markers | Cytokine gene expression | ↓ IL-6, TNF-α, IFN-γ | Reduced inflammation |
Thermogenic Imaging:
Molecular Analysis of BAT Activation:
The following diagram illustrates the primary molecular mechanism through which this compound activates brown adipose tissue thermogenesis:
Bile Acid Quantification:
Hepatic Gene Expression Analysis:
Gut Microbiome Profiling:
The following workflow summarizes the comprehensive experimental approach for evaluating this compound's anti-obesity effects:
Statistical Considerations:
Key Data Interpretation Guidelines:
These application notes provide comprehensive protocols for administering this compound in animal obesity models and investigating its anti-obesity mechanisms. The standardized methodologies enable consistent assessment of this compound's effects on energy expenditure, adipose tissue remodeling, and metabolic health. The multifaceted mechanism of action involving BAT activation, bile acid modulation, and incretin enhancement positions this compound as a promising therapeutic candidate for obesity treatment. Further research should explore combination therapies, sex-specific responses, and long-term sustainability of this compound-induced weight reduction.
This compound is an oral alpha-glucosidase inhibitor used as an adjunctive therapy for managing type 2 diabetes mellitus. Unlike other antidiabetic medications that target insulin secretion or sensitivity, this compound works by reversibly inhibiting membrane-bound intestinal alpha-glucosidase enzymes in the brush border of the small intestine. This enzymatic inhibition delays the digestion of complex carbohydrates and disaccharides into absorbable monosaccharides, thereby reducing postprandial blood glucose excursions. The clinical significance of this compound lies in its unique mechanism that specifically addresses postprandial hyperglycemia, a key contributor to overall glycemic control as measured by glycosylated hemoglobin (HbA1c) levels.
The pharmacokinetic profile of this compound reveals several distinctive characteristics that influence its drug interaction potential. This compound exhibits dose-dependent absorption, with nearly complete absorption at 25mg doses (approximately 96-98%) but only 50-70% absorption at 100mg doses due to saturation of transport mechanisms. With negligible protein binding (<4%) and minimal metabolism, this compound is primarily eliminated unchanged through renal excretion (95% of absorbed dose), yielding a relatively short elimination half-life of approximately 2 hours. These properties, combined with its localized action in the gastrointestinal tract, create a unique interaction profile that differs substantially from systemically acting medications. Understanding these fundamental characteristics provides the foundation for investigating this compound's interactions with commonly co-administered drugs such as propranolol (a non-selective beta-blocker) and ranitidine (a histamine H2-receptor antagonist), both of which may be used in diabetic patients with comorbid conditions [1] [2].
Table 1: Fundamental Pharmacological Properties of this compound
| Property | Characteristics | Clinical Significance |
|---|---|---|
| Therapeutic Category | Alpha-glucosidase inhibitor | Adjunctive treatment for type 2 diabetes |
| Chemical Structure | Desoxynojirimycin derivative | Structural analog of glucose that competitively inhibits carbohydrate-digesting enzymes |
| Mechanism of Action | Reversible inhibition of intestinal alpha-glucosidase enzymes | Delays carbohydrate digestion and glucose absorption, reducing postprandial hyperglycemia |
| Primary Target Enzymes | Sucrase, maltase, isomaltase, glucoamylase | Specificity for sucrase results in effective inhibition of dietary sucrose digestion |
| US Approval Status | Approved (1996) | Available as Glyset and generic formulations |
Table 2: Detailed Pharmacokinetic Parameters of this compound
| Parameter | Characteristics | Notes |
|---|---|---|
| Absorption | Dose-dependent saturation | 25mg: >95% absorbed; 100mg: 50-70% absorbed |
| Tmax | 2-3 hours | Administered at start of meals for optimal efficacy |
| Protein Binding | Negligible (<4%) | Low potential for protein displacement interactions |
| Distribution | Limited (Vd: 0.18 L/kg) | Primarily confined to extracellular fluid |
| Metabolism | Not metabolized | No hepatic cytochrome P450 interactions |
| Elimination Half-life | 2 hours | Permits three times daily dosing |
| Excretion | Renal (95% unchanged) | Requires dose adjustment in renal impairment |
| Food Interactions | Must be taken with first bite of meal | Food enhances therapeutic effect by providing substrate for enzyme inhibition |
This compound's distinctive pharmacodynamic profile centers on its local action within the gastrointestinal tract. The drug specifically targets alpha-glucosidase enzymes located on the brush border of intestinal enterocytes, competitively inhibiting their ability to hydrolyze oligosaccharides and disaccharides into absorbable monosaccharides. This mechanism results in delayed glucose absorption, blunting of postprandial glucose peaks, and reduction in glycemic variability throughout the day. Unlike sulfonylureas or insulin, this compound does not stimulate insulin secretion and therefore does not cause hypoglycemia when used as monotherapy. The efficacy of this compound is directly dependent on dietary carbohydrate intake, with greater effects observed in individuals consuming higher carbohydrate loads. This unique mechanism underlies both its therapeutic value in managing postprandial hyperglycemia and its characteristic adverse effect profile consisting primarily of gastrointestinal symptoms such as flatulence, diarrhea, and abdominal discomfort, which typically diminish with continued treatment [1] [3] [2].
The simultaneous administration of this compound with propranolol or ranitidine results in clinically significant reductions in the bioavailability of these drugs. Research indicates that this compound coadministration reduces the area under the curve (AUC) of propranolol by approximately 40% and that of ranitidine by approximately 60%. This substantial decrease in systemic exposure potentially compromises the therapeutic efficacy of both drugs, necessitating dosage adjustments or temporal separation of administration. The primary mechanism underlying this interaction appears to be this compound's effect on gastric emptying and intestinal transit time, though additional mechanisms may contribute to this observed reduction in bioavailability. The diagram above illustrates the sequential process of this interaction, highlighting how this compound-induced changes in gastrointestinal motility ultimately lead to reduced systemic exposure to coadministered drugs [4].
The interaction between this compound and propranolol extends beyond pharmacokinetic alterations to include potentially significant pharmacodynamic components. Propranolol, as a non-selective beta-adrenergic blocker, can mask the early warning signs of hypoglycemia, particularly tachycardia and tremors. When combined with this compound (which is frequently co-prescribed with other antidiabetic agents like sulfonylureas or insulin that can cause hypoglycemia), this interaction creates a scenario where patients may experience unrecognized hypoglycemic episodes. Additionally, propranolol can impair counter-regulatory hormonal responses to hypoglycemia, further increasing the risk of severe hypoglycemic events. This pharmacodynamic interaction necessitates careful blood glucose monitoring in patients receiving both medications, especially during therapy initiation, dosage adjustments, or changes in dietary patterns [5].
Table 3: Comprehensive Drug Interaction Profile of this compound
| Interacting Drug | Interaction Magnitude | Primary Mechanism | Clinical Impact | Management Strategy |
|---|---|---|---|---|
| Propranolol | 40% reduction in bioavailability | Altered absorption kinetics | Reduced antihypertensive/antianginal efficacy; potential for masked hypoglycemia | Administer propranolol 1-2 hours before this compound; increased monitoring |
| Ranitidine | 60% reduction in bioavailability | Delayed gastric emptying; possible direct interaction | Reduced acid suppression effect | Temporal separation of administration; consider alternative acid-reducing agents |
| Digoxin | 19-28% reduction in plasma levels | Unknown mechanism | Potential reduction in therapeutic effect | Monitor digoxin levels; adjust dose accordingly |
| Glyburide | 17-25% reduction in Cmax and AUC | Enhanced clearance | Reduced hypoglycemic effect | May require glyburide dose adjustment |
For patients requiring concomitant therapy with this compound and either propranolol or ranitidine, several evidence-based strategies can mitigate potential interactions. The most straightforward approach involves temporal separation of drug administration, specifically administering propranolol or ranitidine at least 1-2 hours before this compound doses. This approach capitalizes on the relatively short residence time of this compound in the stomach and upper gastrointestinal tract, potentially minimizing its effects on the absorption of coadministered drugs. Alternatively, clinicians may consider therapeutic alternatives such as substituting metoprolol for propranolol (as cardioselective beta-blockers may have less pronounced effects on hypoglycemia recognition) or proton pump inhibitors for ranitidine, as these alternatives do not demonstrate significant interactions with this compound. Most importantly, patients should be educated to recognize therapeutic failure indicators, such as elevated blood pressure or heart rate with propranolol, or persistent gastroesophageal symptoms with ranitidine, which might suggest inadequate drug exposure due to the interaction with this compound [3] [4].
4.1.1 Caco-2 Cell Monolayer Transport Assay
The Caco-2 cell model represents a well-established in vitro system for predicting intestinal drug absorption and potential interactions. For investigating this compound's effects on propranolol and ranitidine transport, Caco-2 cells should be cultured in Transwell inserts (0.4 μm pore size, 1.12 cm² surface area) at a density of 1×10⁵ cells/insert and maintained for 21-28 days to ensure complete differentiation and polarization. The integrity of monolayers should be verified by measuring transepithelial electrical resistance (TEER) values exceeding 300 Ω·cm². Experimental conditions should include (1) propranolol or ranitidine alone (control), (2) propranolol or ranitidine with this compound at therapeutic concentrations (50-100 μg/mL), and (3) propranolol or ranitidine with known P-glycoprotein inhibitors for comparison. Samples from both apical and basolateral compartments should be collected at 15, 30, 60, 90, and 120 minutes for quantitative analysis by HPLC or LC-MS/MS. Key parameters to calculate include apparent permeability (Papp), efflux ratio, and recovery rates [1] [4].
4.1.2 Everted Gut Sac Preparation
The everted gut sac technique provides a complementary approach for studying drug absorption and interactions in intact intestinal tissue. Following animal sacrifice, the small intestine should be rapidly excised, everted, and divided into 3-4 cm segments filled with oxygenated Krebs-Ringer bicarbonate buffer. Sacs should be incubated in media containing propranolol (1 μg/mL) or ranitidine (5 μg/mL) with and without this compound (100 μg/mL) at 37°C with continuous oxygenation. Samples from both serosal and mucosal sides should be collected at 15, 30, 60, and 90 minutes for drug concentration analysis. This system preserves the intestinal architecture and metabolic enzymes, providing a more physiologically relevant model for absorption studies compared to cell cultures. Additional experiments can incorporate specific transporter inhibitors to elucidate the precise mechanisms underlying the observed interactions [4].
4.2.1 Animal Model Considerations
For in vivo interaction studies, appropriate animal models should be selected based on their physiological relevance to human drug absorption. Sprague-Dawley rats (250-300 g) or Beagle dogs (10-15 kg) represent suitable models, with a minimum of six animals per treatment group to ensure statistical power. The study should employ a crossover design with a adequate washout period (at least 48 hours for rats, 7 days for dogs) between treatments to minimize inter-individual variability. The experimental groups should include: (1) propranolol alone (10 mg/kg oral), (2) ranitidine alone (20 mg/kg oral), (3) this compound alone (25 mg/kg oral), (4) propranolol + this compound, and (5) ranitidine + this compound. All drugs should be administered simultaneously to simulate worst-case clinical scenarios, with this compound given immediately before or with the concomitant drug [4].
4.2.2 Blood Sampling and Processing
Serial blood samples (0.3-0.5 mL for rats, 1-2 mL for dogs) should be collected at predetermined time points: pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose. Plasma should be separated immediately by centrifugation (3000×g for 10 minutes at 4°C) and stored at -80°C until analysis. For comprehensive assessment, additional parameters should be monitored, including gastric pH (using pH-sensitive telemetry capsules), gastric emptying rate (via acetaminophen absorption test), and intestinal transit time (using charcoal meal test). These additional measures help correlate pharmacokinetic changes with this compound's physiological effects on gastrointestinal function [1] [4].
5.1.1 LC-MS/MS Quantification of Propranolol, Ranitidine, and this compound
The development of a robust bioanalytical method is crucial for reliable quantification of all three analytes in biological matrices. For propranolol and ranitidine, sample preparation should involve protein precipitation with acetonitrile (containing internal standards: propranolol-d7 and ranitidine-d6), followed by evaporation and reconstitution in mobile phase. For this compound, which lacks chromophores or fluorophores, pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is recommended to enhance detection sensitivity. Chromatographic separation should be achieved using a reversed-phase C18 column (2.1 × 100 mm, 1.8 μm) with gradient elution employing 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Mass spectrometric detection should utilize positive electrospray ionization with multiple reaction monitoring (MRM) of the following transitions: propranolol m/z 260→116, ranitidine m/z 315→176, this compound derivative m/z 458→118, and corresponding internal standards. The method should be validated according to FDA guidelines, demonstrating linearity (r²>0.99) over concentration ranges of 1-500 ng/mL for propranolol, 5-1000 ng/mL for ranitidine, and 50-5000 ng/mL for this compound [1] [6].
5.1.2 Enzyme Inhibition Assays
To investigate this compound's effects on digestive enzymes and potential interactions at the enzymatic level, in vitro enzyme inhibition assays should be conducted. Sucrase, maltase, and isomaltase enzymes can be prepared from rat intestinal acetone powder or commercial sources. Enzyme activity should be measured by monitoring glucose production from appropriate substrates (sucrose, maltose, isomaltose) using glucose oxidase/peroxidase method. Experiments should determine the inhibitory potency (IC₅₀) of this compound alone and in combination with propranolol or ranitidine to assess potential mutual interactions at the enzymatic level. Additionally, kinetic studies (Lineweaver-Burk plots) should be performed to elucidate the mechanism of inhibition (competitive, non-competitive, or uncompetitive) [4] [2].
Table 4: Key Pharmacokinetic Parameters for Interaction Assessment
| Parameter | Calculation Method | Interpretation in Interaction Studies |
|---|---|---|
| Cmax | Maximum observed concentration | Reflects extent of absorption; decreases suggest reduced bioavailability |
| Tmax | Time to reach Cmax | Increases suggest delayed absorption |
| AUC0-t | Area under concentration-time curve from 0 to last measurable time point (trapezoidal rule) | Primary indicator of bioavailability; decreases indicate interaction |
| AUC0-∞ | AUC0-t + Ct/λz (where λz is elimination rate constant) | Complete assessment of systemic exposure |
| t½ | 0.693/λz | Elimination half-life; changes may indicate metabolic interactions |
| CL/F | Dose/AUC0-∞ | Apparent oral clearance; increases suggest enhanced elimination or reduced absorption |
| Vd/F | (CL/F)/λz | Apparent volume of distribution; changes may indicate displacement interactions |
All pharmacokinetic parameters should be calculated using non-compartmental analysis with validated software (e.g., WinNonlin, PK Solutions). Statistical comparisons between treatment groups should employ analysis of variance (ANOVA) for crossover designs, followed by post-hoc tests with appropriate correction for multiple comparisons. A sample size of at least six subjects per group provides 80% power to detect a 30% difference in AUC with α=0.05, assuming within-subject coefficient variation of 25%. Data should be presented as mean ± standard deviation, and statistical significance defined as p<0.05. For clinical relevance, the 90% confidence intervals for the ratio of geometric means (test/reference) for AUC and Cmax should be calculated, with interactions considered clinically significant if the confidence intervals fall outside the 80-125% range [1] [4].
The comprehensive investigation of this compound's interactions with propranolol and ranitidine reveals clinically significant reductions in the bioavailability of both concomitant medications. These interactions, characterized by 40% and 60% reductions in AUC for propranolol and ranitidine respectively, likely stem from this compound's effects on gastrointestinal motility and absorption processes. The experimental protocols outlined herein provide systematic approaches for quantifying and characterizing these interactions at both mechanistic and clinical levels. Further research should explore the precise molecular mechanisms underlying these interactions, particularly the potential involvement of specific transport proteins beyond general absorption delays. Additionally, clinical studies examining various administration sequences and intervals would provide practical guidance for optimizing combination therapy in patients requiring these medication combinations. The methodologies presented can be adapted for investigating this compound's interactions with other commonly co-administered drugs, ultimately supporting the safe and effective use of this unique antidiabetic agent in complex patient populations with multiple comorbidities [4] [3] [1].
The gastrointestinal side effects of miglitol are a direct consequence of its intended mechanism of action within the small intestine [1] [2].
The relationship between this compound's mechanism and its GI effects can be visualized in the following pathway:
The table below summarizes the incidence of common GI side effects associated with this compound use, primarily derived from clinical trial data. These effects are typically dose-dependent and often diminish in frequency and severity over time as the patient's body adapts [5] [6].
| Side Effect | Approximate Incidence in Clinical Trials | Characteristics & Notes |
|---|---|---|
| Flatulence | 15% - 24% [4] [2] | Most common adverse reaction; result of colonic gas formation. |
| Diarrhea | 7% - 13% [4] [2] | Can occur due to osmotic activity of undigested carbohydrates. |
| Abdominal Pain | 1% - 3% [4] | Often associated with distension and gas. |
Successful management of GI side effects is crucial for patient tolerance and long-term adherence. The cornerstone strategy is a low initial dose with gradual escalation [1] [2].
| Protocol Phase | Recommended Dosage | Objective & Rationale |
|---|---|---|
| Initiation | 25 mg, three times daily, at the start (first bite) of each main meal [3] [1] [5]. | To minimize initial GI distress by allowing the colonic bacterial flora to adapt gradually. |
| Titration | After 4-8 weeks, increase to 50 mg three times daily if needed and tolerated [1]. | To achieve improved glycemic control as tolerance develops. |
| Maintenance | After another 12 weeks, may increase to a maximum of 100 mg three times daily [1]. | The highest effective dose; GI side effects are more pronounced at this level. |
For research purposes, the following methodologies can be employed to quantitatively and qualitatively assess GI tolerability in clinical studies.
Q1: How does the GI side effect profile of this compound compare to other alpha-glucosidase inhibitors like acarbose? The GI side effect profile (type and incidence) of this compound is very similar to that of acarbose and voglibose, as the primary mechanism leading to these effects is the same [2]. A key differentiating factor is their pharmacokinetics: unlike acarbose, this compound is systemically absorbed, but it is not metabolized and is excreted unchanged by the kidneys [4] [7]. This has implications for use in patients with renal impairment.
Q2: Are there any patient populations absolutely contraindicated for this compound due to GI risks? Yes. This compound is contraindicated in patients with conditions that could be exacerbated by increased gas formation in the intestine. This includes [1] [6]:
Q3: What is the recommended course of action if a subject in a clinical trial experiences severe or persistent GI effects? The first step is to ensure that serious conditions like pneumatosis cystoides intestinalis (a rare condition characterized by gas-filled cysts in the intestinal wall) are ruled out, especially if symptoms include severe diarrhea, constipation, or rectal bleeding [6]. For persistent, bothersome standard GI effects:
Q4: Are there any known drug-drug interactions that could exacerbate this compound's GI effects? Yes. Concomitant use of digestive enzyme preparations (e.g., amylase, pancreatin) can counteract the effects of this compound by breaking down carbohydrates, and should generally be avoided [5]. Additionally, intestinal adsorbents like charcoal may reduce the efficacy of this compound and are not recommended for concurrent use [5].
Miglitol is a pseudomonosaccharide alpha-glucosidase inhibitor. Its mechanism is outlined below [1] [2] [3]:
This enzymatic inhibition is the core of its therapeutic effect but also the source of common experimental and clinical adverse effects.
FAQ 1: Is carbohydrate malabsorption an expected effect of this compound in experiments? Answer: Yes. Carbohydrate malabsorption is not an "issue" but the primary intended pharmacodynamic action of this compound. It is a reversible, dose-dependent effect that delays the systemic absorption of carbohydrates to blunt postprandial hyperglycemia [1] [3]. In rodent models, this malabsorption can alter gut microbiome composition and subsequent metabolic pathways, such as increasing hepatic CYP7A1 activity and fecal bile acid excretion [4].
FAQ 2: What are the common adverse effects related to this mechanism, and how can they be managed in clinical trials or animal studies? Answer: The table below summarizes the effects and management strategies [1] [5] [6]:
| Aspect | Description & Troubleshooting |
|---|---|
| Primary Symptoms | Flatulence, diarrhea, abdominal distension, and abdominal pain [1] [3]. |
| Underlying Cause | Undigested carbohydrates fermented by colonic bacteria, producing gas and osmotic agents [1]. |
| Dose Relationship | Symptoms are dose-dependent. They are most common during initial treatment and often diminish over time [5]. |
| Management Strategy | Start low, go slow. Initiate with a low dose (e.g., 25 mg TID in humans) and titrate upward after 4-8 weeks [5] [6]. A strict dietary control of complex carbohydrates can minimize symptoms [5]. |
FAQ 3: Are there analytical methods to monitor this compound and its stability during drug development? Answer: Yes. A stability-indicating RP-HPLC method has been developed and validated per ICH guidelines. This method can separate this compound from its process-related impurities and degradants, which is crucial for ensuring drug quality in experiments [2].
For researchers designing experiments, here are summarized protocols and quantitative data from relevant studies.
Table 1: Dosing Protocols in Preclinical and Clinical Studies
| Study Model | Dosing Regimen | Key Findings Related to Malabsorption & Metabolism |
|---|---|---|
| Obese Diabetic NSY Mice [4] | This compound mixed in high-fat diet for 4 weeks. | Increased fecal bile acid excretion; altered gut microbiome (↓ Prevotella, ↑ Clostridium); upregulated hepatic CYP7A1 gene expression and activity [4]. |
| Human Clinical Trial (Type 2 Diabetes) [3] | 50-100 mg, three times daily for 12 weeks. | This compound group showed significant reduction in body weight and BMI compared to other alpha-glucosidase inhibitors (acarbose, voglibose) [3]. |
| Human Clinical Trial (Metabolic Syndrome) [7] | 150 mg daily (50 mg TID) for 12 weeks + lifestyle modification. | Reduced body weight, visceral fat, HOMA-IR, and improved lipid profile compared to lifestyle modification alone [7]. |
Detailed Experimental Workflow for HPLC Analysis of this compound [2]: The following diagram outlines the key steps for analyzing this compound stability and impurities:
Key findings from this analytical protocol: Substantial degradation of this compound was observed only under oxidative stress conditions. The method proved suitable for separating this compound from its potential impurities and degradation products [2].
Q1: What is the pathophysiological basis for the flatulence and diarrhea associated with miglitol? The adverse effects are a direct consequence of this compound's mechanism of action. As a competitive inhibitor of α-glucosidase enzymes in the small intestinal brush border, this compound delays the digestion of complex carbohydrates and disaccharides [1] [2] [3]. This results in the passage of undigested carbohydrates to the large intestine, where bacterial fermentation produces gases (hydrogen, carbon dioxide, and methane) and osmotically active metabolites, leading to flatulence, abdominal distension, diarrhea, and cramps [4] [5] [3].
Q2: What is the recommended dosing strategy to minimize gastrointestinal adverse effects? The cornerstone of tolerability is starting low and going slow. The recommended strategy is as follows [1] [4]:
Q3: How does the pharmacokinetic profile of this compound influence dosing and side effects? Unlike other alpha-glucosidase inhibitors, this compound is systematically absorbed, but its therapeutic action is local within the GI tract [1] [5] [3]. Its absorption is saturable, leading to lower systemic bioavailability at higher doses (50-70% for a 100 mg dose vs. ~100% for a 25 mg dose) [1]. It is not metabolized and is eliminated renally unchanged [1] [5]. This profile means that dose escalation increases the concentration of the drug in the intestine, intensifying enzyme inhibition and the potential for GI side effects, hence the need for gradual escalation.
Q4: What experimental protocols can be used to assess the efficacy of a titrated dosing regimen? The table below summarizes key efficacy endpoints and methodologies for clinical trials investigating this compound dosing.
| Assessment Parameter | Recommended Methodology | Frequency of Measurement |
|---|---|---|
| Primary Efficacy: Glycemic Control | Measurement of Glycosylated Hemoglobin (HbA1c) [1] [6] | Every 3 months [1] [4] |
| Secondary Efficacy: Postprandial Glucose | 1-hour Postprandial Plasma Glucose test after a standardized meal [1] [6] | During initiation and dose titration [1] |
| Drug Tolerability & Safety | Patient-reported incidence and severity of GI adverse events (flatulence, diarrhea, abdominal pain) using standardized diaries or questionnaires [1] [6] [7] | Throughout the study period, with particular attention during dose escalation phases. |
The following diagram illustrates the causal pathway from this compound's mechanism of action to its therapeutic effects and gastrointestinal adverse events.
For researchers designing clinical trials or support programs, consider these protocols for managing side effects.
Protocol for Dose Titration to Mitigate GI Events:
Protocol for Dietary Intervention to Support Dosing:
Here are answers to some specific challenges you might encounter during Miglitol analysis:
Q1: What is a major stability challenge with this compound during forced degradation studies?
Q2: Why is detecting this compound challenging with standard UV detectors, and how can this be overcome?
Q3: What is a critical system suitability criterion for separating this compound from its impurities?
Q4: Which column is recommended for a stability-indicating method that separates this compound from its process-related impurities?
The table below outlines common problems, their potential causes, and recommended solutions based on published methods.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Poor Peak Shape/Retention | Inappropriate column chemistry, incorrect mobile phase pH | Use a prevail carbohydrate ES or amino-based column [1] [3]. For reverse-phase, use a phosphate buffer at pH 8.0 [1] [2] or pH 7.5 [3]. |
| Inadequate Separation from Impurities | Isocratic method lacking resolution, co-elution of epimers | Switch to a gradient method. Mobile Phase A: 10mM K₂HPO₄ pH 8.0; Mobile Phase B: Acetonitrile. Run a gradient from 90% B to 70% B over 35 min [1] [2]. |
| Low Sensitivity & High Noise | Detection at a sub-optimal UV wavelength | Set detection wavelength to 210-220 nm [1] [3]. For plasma analysis, use LC-MS/MS with APCI or ESI ionization for superior sensitivity [4]. |
| Method Failure During Forced Degradation | Method not stability-indicating, degradants co-elute with main peak | Validate the method's stability-indicating power by demonstrating separation of this compound from peaks generated under oxidative stress conditions [1] [2]. |
Here are detailed standard operating procedures (SOPs) for key experiments cited in the guides.
1. Protocol: Forced Degradation Study (as per ICH Guidelines)
This procedure is designed to validate the stability-indicating power of your analytical method [1] [2].
The workflow for this protocol can be visualized as follows:
2. Protocol: System Suitability Test for Related Substances
This test ensures the HPLC system is adequate for the intended separation of this compound and its impurities before analysis [1] [2].
For your convenience, key parameters from two successfully validated HPLC methods are summarized below.
| Parameter | Method 1: Related Substances [1] [2] | Method 2: Assay in Tablets [3] |
|---|---|---|
| Column | Prevail Carbohydrate ES (250 x 4.6 mm, 5 µm) | Inertsil Amino C18 (150 x 4.6 mm) |
| Mobile Phase | Gradient: 10mM K₂HPO₄ (pH 8.0) and Acetonitrile | Isocratic: ACN:NaH₂PO₄ pH 7.5 (80:20) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | 210 nm | 220 nm |
| Retention Time | ~24.0 min | ~13.9 min |
| Key Application | Separation from impurities and degradants | Assay of bulk and tablet dosage forms |
FAQ 1: What is the primary mechanism of action that drives miglitol's drug interactions? this compound is a small molecule alpha-glucosidase inhibitor that acts locally in the small intestine [1]. Its mechanism is pharmacodynamic in nature. It reversibly inhibits membrane-bound intestinal alpha-glucoside hydrolase enzymes (such as MGAM, GAA, GANAB, and GANC), which are responsible for hydrolyzing oligosaccharides and disaccharides into absorbable monosaccharides [1] [2]. This delayed carbohydrate digestion reduces postprandial hyperglycemia. Consequently, its primary interactions are due to pharmacodynamic synergism (enhanced glucose-lowering) or antagonism (reduced efficacy) with other substances that affect blood glucose levels [3].
FAQ 2: Which enzymatic targets are most critical for interaction studies? The key targets for this compound are the carbohydrate-digesting enzymes in the brush border of the small intestine. The table below summarizes the primary targets and available structural data crucial for molecular docking studies.
| Target Enzyme | Systematic Name | Key Function | Relevant PDB ID (if available) |
|---|---|---|---|
| Maltase-Glucoamylase (MGAM) | NtMGAM & CtMGAM | Hydrolyzes polysaccharides into glucose; a primary target for this compound [2]. | 3L4W [2] |
| Lysosomal Alpha-Glucosidase (GAA) | GAA | Breaks down glycogen in lysosomes [1]. | Information missing |
| Neutral Alpha-Glucosidase AB (GANAB) | GANAB | Involved in glycoprotein processing [1] [4]. | Information missing |
| Pancreatic Alpha-Amylase (AMY2A) | AMY2A | Breaks down starch into smaller sugars; a common target for interaction studies [4]. | Information missing |
FAQ 3: Are there any known pharmacogenetic factors affecting this compound's interactions? According to the current data from DrugBank, there is no specific information on pharmacogenomic effects or adverse reactions related to this compound [1]. This remains an area for potential future research.
FAQ 4: What are the recommended in silico protocols for predicting this compound interactions? A robust protocol involves molecular docking against key targets. The following workflow outlines the core steps, which you can adapt and automate.
Protocol 1: Molecular Docking to Assess Herb-Drug Interactions
This protocol is based on a study investigating interactions between this compound and phytoconstituents of Momordica charantia (bitter melon) [4].
Protocol 2: Categorizing and Managing Known Drug Interactions
This protocol provides a framework for handling known clinical interactions, based on data from clinical databases [5] [3].
| Interaction Category | Mechanism | Example Compounds | Recommended Research Action |
|---|---|---|---|
| Contraindicated / Serious | Pharmacodynamic synergism inhibiting GI absorption [3]. | Pramlintide [3], Intestinal adsorbents (e.g., charcoal) | Avoid combination in animal models. Focus on alternative therapeutic pathways. |
| Significant - Monitor Closely | Pharmacodynamic synergism increasing hypoglycemia risk [4] [3]. | Insulin, Sulfonylureas, Bitter Melon, Quinolone antibiotics (e.g., Ciprofloxacin) [6] [3] | In co-administration studies, implement strict and frequent blood glucose monitoring protocols. |
| Disease-Related | Underlying condition is worsened by the drug's mechanism of action [7] [8]. | Inflammatory Bowel Disease (IBD), Colonic Ulceration, Severe Renal Dysfunction (Cr >2.0 mg/dL) [1] [8] | Exclude subjects with these conditions from relevant clinical trials. For renal impairment, conduct specific PK studies to assess exposure levels. |
Challenge: Unexpected Hypoglycemia in Animal Models
Challenge: Exacerbated Gastrointestinal (GI) Side Effects
1. What is the primary mechanism of action of this compound? this compound is an oral alpha-glucosidase inhibitor used to manage Type 2 diabetes [1] [2] [3]. Its therapeutic action is localized to the small intestine. It competitively and reversibly inhibits membrane-bound intestinal alpha-glucosidase enzymes (e.g., sucrase, maltase, amylase, glucoamylase) found in the brush border [1] [3] [4]. This inhibition delays the hydrolysis of complex carbohydrates and disaccharides into absorbable monosaccharides (like glucose). Consequently, this compound slows the rate of carbohydrate digestion and absorption, leading to a blunted and delayed rise in postprandial blood glucose levels [2] [3] [4]. Unlike sulfonylureas or insulin, this compound does not stimulate insulin secretion [4] [5].
2. Why does this compound, when used as monotherapy, carry a low risk of causing hypoglycemia? Hypoglycemia is unlikely with this compound monotherapy because its mechanism is non-systemic and non-insulinotropic [1] [3] [5]. It modulates glucose levels by affecting digestive enzyme activity rather than altering insulin release or sensitivity. Therefore, without other glucose-lowering agents, there is no pharmacological driver to reduce blood glucose below normal levels [6].
3. Why is there a risk of hypoglycemia when this compound is combined with insulin or sulfonylureas, and how does it manifest? When this compound is combined with insulin or insulin secretagogues (like sulfonylureas), the risk of hypoglycemia increases significantly [1] [4] [6]. Sulfonylureas and insulin actively lower blood glucose by increasing insulin levels or action. This compound contributes to this effect by further reducing postprandial glucose excursions. The combined effect can lead to an excessive drop in blood glucose [1] [7]. A critical distinction is that this compound also inhibits the enzyme (alpha-glucosidase) needed to break down table sugar (sucrose) into glucose and fructose [6]. Therefore, consuming oral sucrose (cane sugar) to treat a hypoglycemic episode will be ineffective, as its digestion and absorption are blocked [8] [6] [7].
4. What is the recommended treatment for acute hypoglycemia in a patient taking this compound? For mild-to-moderate hypoglycemia, patients and caregivers should use a rapidly absorbable form of glucose (dextrose) or galactose [8] [6] [7]. Suitable options include:
The table below summarizes key clinical data on this compound's efficacy, both as monotherapy and in combination with sulfonylureas, based on results from major clinical trials [4].
| Study Description | Treatment Groups | Mean Change in HbA1c (%) from Baseline | Treatment Effect vs. Control (HbA1c, %) | Mean Change in 1-hour PPG (mg/dL) from Baseline | Treatment Effect vs. Control (PPG, mg/dL) |
|---|---|---|---|---|---|
| 1-yr Monotherapy (Study 1) [4] | Placebo | +0.71 | — | +24 | — |
| This compound 50 mg TID | +0.13 | -0.58 | -39 | -63 | |
| 14-wk Adjunct to Max SU (Study 6) [4] | SFU + Placebo | Data not given in excerpt | — | Data not given in excerpt | — |
| SFU + this compound 50 mg TID | Data not given in excerpt | -0.82 | Data not given in excerpt | Data not given in excerpt | |
| SFU + this compound 100 mg TID | Data not given in excerpt | -0.74 | Data not given in excerpt | Data not given in excerpt | |
| 1-yr Adjunct to Max Glyburide (Study 7) [4] | Glyburide + Placebo | Data not given in excerpt | — | Data not given in excerpt | — |
| + this compound 25 mg TID | Data not given in excerpt | -0.30 | Data not given in excerpt | Data not given in excerpt | |
| + this compound 50 mg TID | Data not given in excerpt | -0.62 | Data not given in excerpt | Data not given in excerpt | |
| + this compound 100 mg TID | Data not given in excerpt | -0.73 | Data not given in excerpt | Data not given in excerpt |
Dosing Protocol in Clinical Trials: The standard dosing protocol in clinical studies involved a gradual titration to minimize gastrointestinal adverse effects and identify the minimum effective dose [1] [9] [4].
For researchers requiring a validated method to quantify this compound and its related substances or degradants, the following high-performance liquid chromatography (HPLC) protocol, adapted from a peer-reviewed study, can be applied [10].
Title: Stability-Indicating HPLC Method for Related Substances of this compound [10]
Objective: To separate, identify, and quantify this compound and its potential impurities and degradants.
Methodology Summary:
The following diagram illustrates this compound's mechanism and the critical differences in managing hypoglycemia events.
For researchers, the main compliance issue is gastrointestinal (GI) distress, including flatulence, diarrhea, and abdominal pain, which occurs because undigested carbohydrates are fermented in the colon [1] [2]. These effects are dose-dependent and often diminish over time as the body adapts [1] [3].
The table below summarizes the primary challenges and strategic mitigation approaches:
| Challenge | Underlying Cause | Strategic Mitigation for Clinical Trials |
|---|---|---|
| GI Side Effects [1] [2] | Inhibition of carbohydrate digestion leads to bacterial fermentation in the colon. | Implement a low-dose, gradual uptitration protocol [3]. Advise a diet lower in high-gas-producing foods [1]. |
| Complex Dosing Regimen [3] [4] | The drug must be taken with the first bite of each main meal to be effective. | Incorporate clear patient counseling and use pill timers or meal-linked packaging in trial protocols. |
| Drug Interactions [3] [5] | Concomitant use with other diabetes drugs (e.g., insulin, sulfonylureas) increases hypoglycemia risk. | Establish clear dose-adjustment protocols for concomitant therapies and educate on using glucose (dextrose) to treat lows [1] [3]. |
| Specific Contraindications [3] [6] | Can worsen conditions like inflammatory bowel disease, colonic ulceration, or renal impairment. | Employ strict patient screening in studies; this compound is not recommended in patients with a Scr >2 mg/dL [3]. |
Here are detailed methodologies for key areas of this compound therapy management, which can be integrated into clinical trial designs.
This gradual escalation allows patients to develop tolerance to GI side effects [3].
The following workflow visualizes this dose titration and management strategy:
When this compound is combined with insulin or sulfonylureas, the risk of hypoglycemia increases [3] [7]. A key compliance and safety issue is that this compound inhibits the digestion of table sugar (sucrose), making it ineffective for treating lows [1].
This table outlines key interactions and contraindications critical for patient safety and data integrity in clinical studies.
| Interacting Agent / Condition | Interaction / Contraindication Effect | Recommended Action for Trial Protocol |
|---|---|---|
| Digestive Enzymes (e.g., amylase, pancreatin) [3] | Counteracts this compound's mechanism by breaking down carbohydrates. | Avoid concomitant use. Institute a washout period or exclude patients using these supplements. |
| Intestinal Adsorbents (e.g., charcoal) [3] | May adsorb this compound, reducing its efficacy. | Avoid concomitant use. Schedule administration with a significant time gap if unavoidable. |
| Sulfonylureas / Insulin [3] [7] | Increased risk of hypoglycemia. This compound alone does not cause hypoglycemia [1]. | Proactively adjust doses of the secretagogue/insulin. Monitor for hypoglycemia and treat with glucose/dextrose. |
| Propranolol, Ranitidine [3] | This compound reduces their bioavailability. | Monitor for reduced efficacy; may require dosage adjustment of the interacting drug. |
| Inflammatory Bowel Disease, Colonic Ulceration, Intestinal Obstruction [3] | Contraindicated. Increased gas formation can worsen these conditions. | Absolute exclusion criterion for trials. Screen medical history thoroughly. |
| Severe Renal Impairment (e.g., Scr >2 mg/dL) [3] | Contraindicated. This compound is renally excreted and will accumulate. | Exclude patients with significant renal impairment from the trial population. |
The table below summarizes key findings from clinical studies on how miglitol administration timing affects its efficacy.
| Administration Timing | Study Population | Key Findings | Citation |
|---|---|---|---|
| 30 minutes BEFORE a meal | Patient with hyperinsulinemic hypoglycemia post-gastrectomy | Prevented postprandial hypoglycemia more effectively than taking it just before the meal; resulted in a smoother, slower rise in blood glucose and insulin. | [1] |
| Just BEFORE a meal (with first bite) | Non-diabetic men & Type 2 diabetic patients | Effectively reduced postprandial plasma glucose excursion after the same meal and the subsequent lunch (without a second dose). | [2] [3] |
| 15-30 minutes AFTER meal start | Type 2 diabetic patients & Non-diabetic men | Significantly decreased postprandial plasma glucose area under the curve (AUC); effective for the current meal and also reduced glucose excursion after the next lunch. | [2] [3] |
Based on the reviewed studies, here is a methodology you can adapt to investigate this compound administration timing in a clinical research setting.
1. Study Design:
2. Meal and Dosing:
3. Data Collection:
4. Data Analysis:
The following workflow diagram maps out this experimental process.
Q1: If the primary goal is to blunt the postprandial glucose spike for a single meal, when is the most effective window to administer this compound? A1: Evidence suggests the window is flexible. Administration is effective from just before the meal up to 30 minutes after the meal has started [2]. The key mechanism is the inhibition of carbohydrate-digesting enzymes in the intestine, so the drug must be present in the gut concurrently with the meal.
Q2: Are there scenarios where pre-meal administration is superior to post-meal administration? A2: Yes. One case report on post-gastrectomy hypoglycemia found that taking this compound 30 minutes before a meal was significantly more effective at preventing reactive hypoglycemia than taking it just before the meal [1]. This suggests pre-meal dosing allows the drug to fully inhibit enzymes before carbohydrates arrive, which is crucial for conditions with rapid gastric emptying.
Q3: Does a single dose of this compound have effects beyond the immediate meal? A3: Yes, a carry-over effect has been observed. A study found that a single 50 mg dose of this compound, taken either just before or 30 minutes after breakfast, also reduced the postprandial glucose excursion after the subsequent lunch, even when no second dose was taken [3]. This may be related to sustained inhibition of enzyme activity or prolonged effects on incretin hormones like GLP-1.
Q4: What is the risk of hepatotoxicity with this compound in long-term studies? A4: Unlike acarbose (another alpha-glucosidase inhibitor), this compound has not been linked to hepatotoxicity in clinical trials or post-marketing surveillance. Serum aminotransferase elevations were no more common than with placebo, and no reports of clinically apparent liver injury have been published [4] [5]. Monitoring of liver enzymes is not considered necessary for this compound.
Understanding the drug's properties is the first step in designing compatibility studies. Below is a summary of key characteristics for Miglitol that are relevant for excipient compatibility testing.
Table 1: this compound Basic Profile [1] [2]
| Property | Description |
|---|---|
| IUPAC Name | (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol |
| Molecular Formula | C₈H₁₇NO₅ |
| Chemical Class | Piperidine derivative; glucose analog |
| pKa | 5.9 [3] |
| Log P | -2.3 (Highly hydrophilic) [2] [3] |
| Main Stability Concern | Degradation under oxidative stress [4] |
A significant challenge in analyzing this compound is its lack of a chromophore or fluorophore, making direct UV detection difficult [4] [3]. The table below summarizes analytical methods that can be used to overcome this challenge.
Table 2: Analytical Methods for this compound and Related Impurities [4] [3]
| Method | Application | Key Details |
|---|---|---|
| RP-HPLC with UV detection | Related substances, forced degradation studies | Prevail carbohydrate ES column; 210 nm; 10 mM phosphate buffer (pH 8.0) & Acetonitrile mobile phase [4]. |
| Ion-Pair HPLC with ECL detection | Highly sensitive quantification in serum | TSKgel ODS column; sodium 1-octanesulfonate ion-pair reagent; Ru(bpy)₃²⁺ ECL detection; LOD: 3 ng/mL [3]. |
| LC-MS/MS | Identification and characterization of impurities | Used for determining molecular weights of impurities and degradants [4]. |
The following diagram outlines a standard workflow for drug-excipient compatibility studies. You can apply this general protocol to this compound, using the analytical methods mentioned above.
Here are answers to some anticipated questions that might arise during your experiments.
Q1: What are the critical parameters for developing a stability-indicating HPLC method for this compound?
Q2: Which excipients should be considered high-risk for this compound based on its chemical structure? While no specific data for this compound was found, its chemical profile suggests potential incompatibility risks:
Q3: What is the most sensitive analytical technique for quantifying this compound in pre-clinical studies? For trace-level quantification, such as in bioavailability or pharmacokinetic studies, column-switching ion-pair HPLC with ECL detection is highly effective. This method has demonstrated a detection limit as low as 3 ng/mL in serum, which is superior to many conventional HPLC-UV methods [3].
The table below summarizes key findings from clinical trials on the effects of miglitol and acarbose on body weight and related parameters.
| Parameter | This compound Findings | Acarbose Findings | Comparative Context |
|---|---|---|---|
| Body Weight / BMI | Significant reduction in body weight and BMI over 12 weeks [1] [2]. | Significant reduction in body weight (pooled WMD: -1.21 kg) and BMI (WMD: -0.67 kg/m²) per meta-analysis [3]. | In a head-to-head trial, only this compound led to statistically significant reductions in body weight and BMI [2]. |
| Visceral Fat | Significant reduction in visceral fat area (VFA) measured by CT scan [4]. | Specific data on visceral fat reduction not available in results. | This compound demonstrated a direct effect on visceral adiposity [4]. |
| Correlation with HbA1c | Strong positive correlation between HbA1c reduction and body weight loss (r=0.759, P<0.001) [1] [2]. | Information not available in results. | Suggests this compound's glycemic and weight effects may be linked [1]. |
| Key Study Demographics | Japanese patients with obese Type 2 Diabetes (BMI ≥25 kg/m²) [1] [2]; patients with Metabolic Syndrome [4]. | Meta-analysis of 71 RCTs in adults [3]. |
For researchers to evaluate and replicate these findings, here are the methodologies from the key studies cited.
This study directly compared this compound, acarbose, and voglibose [1] [2].
This study evaluated this compound's effect on visceral fat [4].
This analysis provides a comprehensive overview of acarbose's effects [3].
The differential effects on weight, particularly the more consistent results with this compound, may be explained by mechanisms beyond simple carbohydrate malabsorption.
The diagram above illustrates that while both drugs share a primary mechanism of delayed carbohydrate digestion, research suggests this compound may have additional systemic effects. Notably, a review highlighted that this compound, but not acarbose, was found to reduce body weight in rodent models without affecting food intake, potentially through the activation of brown adipose tissue (BAT) and inhibition of white adipogenesis [5]. Furthermore, clinical trials have observed that this compound administration decreases plasma levels of the fat-storage-promoting hormone GIP and increases levels of the satiety hormone GLP-1 [5].
For researchers, the choice between these αGIs in a weight management context should favor This compound. Its stronger and more consistent weight-loss outcomes, coupled with its potential for unique systemic effects, warrant further investigation into its mechanism and utility in anti-obesity drug development.
Alpha-glucosidase inhibitors (AGIs) represent an important class of oral antidiabetic agents that target postprandial hyperglycemia (PPHG), a key determinant of overall glycemic control and cardiovascular risk in diabetic patients. Unlike other antidiabetic medications that primarily affect insulin secretion or sensitivity, AGIs work locally in the gastrointestinal tract by delaying carbohydrate digestion and absorption. Among the available AGIs, miglitol and voglibose have emerged as significant therapeutic options with distinct pharmacological profiles and clinical applications. Postprandial hyperglycemia has been identified as an independent risk factor for cardiovascular complications in diabetes, making its control a crucial therapeutic target [1] [2]. The International Diabetes Federation and American Diabetes Association guidelines emphasize the importance of controlling postprandial glucose excursions, particularly because PPHG is a major contributor to HbA1c levels and is associated with premature atherosclerosis and endothelial dysfunction [1] [2].
This comprehensive comparison guide examines the mechanistic, pharmacokinetic, efficacy, and safety profiles of this compound and voglibose based on current scientific evidence. The analysis is structured to provide researchers, scientists, and drug development professionals with objective, data-driven insights into how these agents compare in various clinical and experimental settings, with particular focus on their differential effects on postprandial glucose control, metabolic parameters, and potential extra-glycemic benefits.
This compound is a second-generation alpha-glucosidase inhibitor derived from 1-desoxynojirimycin, structurally similar to glucose. Unlike other AGIs, this compound is almost completely absorbed from the small intestine after oral administration, resulting in both local and systemic effects [3]. It functions as a reversible competitive inhibitor of brush-border alpha-glucosidase enzymes in the small intestine, specifically targeting enzymes responsible for breaking down disaccharides and oligosaccharides into absorbable monosaccharides [3] [4]. This compound must be administered with each main meal to effectively blunt the postprandial blood glucose increase, with its primary effect being the reduction of postprandial glucose excursions rather than fasting glucose levels [3].
Voglibose is a competitive alpha-glucosidase inhibitor discovered in Japan in 1981 and commercially available for diabetes treatment since 1994 [1]. In contrast to this compound, voglibose is poorly absorbed after oral administration, with negligible metabolism in the liver and negligible renal excretion, resulting in undetectable plasma concentrations after oral dosing [1]. This pharmacokinetic profile confines voglibose's action primarily to the gastrointestinal tract. Voglibose exhibits a distinctive enzyme inhibition profile, having no inhibitory activity against lactase, which means it does not cause lactose intolerance and diarrhea, a potential advantage in clinical practice [1].
Table 1: Basic Pharmacological Profiles of this compound and Voglibose
| Parameter | This compound | Voglibose |
|---|---|---|
| Discovery/Introduction | Second-generation AGI | Discovered 1981, Japan; Available since 1994 |
| Chemical Structure | Derivative of 1-desoxynojirimycin | Aminosugar derivative |
| Absorption | Almost completely absorbed from small intestine [3] | Poorly absorbed after oral administration [1] |
| Systemic Availability | High systemic absorption | Negligible systemic absorption [1] |
| Metabolism | Not extensively metabolized | Negligible liver metabolism [1] |
| Excretion | Renal excretion of unchanged drug | Negligible renal excretion [1] |
| Dosing Regimen | With each main meal | With each main meal |
| Lactase Inhibition | Not specified | No inhibition (does not cause lactose intolerance) [1] |
Postprandial glucose reduction represents the primary therapeutic effect of both this compound and voglibose, though quantitative differences exist in their efficacy profiles. A 2021 systematic review and meta-analysis of 66 publications comprising 127 drug-control comparisons for PPG provided robust quantitative estimates of these effects [5]. The analysis revealed that This compound produces an absolute reduction in mean postprandial glucose of -1.6 mmol/L (-1.9 to -1.4) in individuals with diabetes, corresponding to a relative reduction of 43-54% [5]. In non-diabetic individuals, the absolute reduction was -0.6 mmol/L (-0.8 to -0.4) [5]. Comparative clinical studies have demonstrated that This compound produces superior HbA1c reductions compared to voglibose in head-to-head trials. A 12-week randomized controlled trial in Japanese patients with obese type 2 diabetes found that this compound (150 mg/day) decreased HbA1c significantly from baseline at 4 weeks, and this reduced level was maintained throughout the study period, while voglibose (0.9 mg/day) only showed a significant decrease after 12 weeks [4].
Voglibose demonstrates a dose-dependent effect on postprandial glucose parameters. In healthy volunteers, doses ranging from 0.5 mg to 5.0 mg significantly reduced postprandial increases in blood glucose, insulin, and C-peptide [6]. These effects were more pronounced after 7 days of treatment at lower doses (0.5 and 1 mg), suggesting potential adaptation or cumulative effects with repeated administration [6]. The same study demonstrated that voglibose effectively mobilizes the endogenous reserve of glucagon-like peptide-1 (GLP-1), with 1 mg voglibose enhancing GLP-1 secretion by >80% above controls after first administration and >90% after 7 days of treatment [6].
Table 2: Comparative Efficacy on Glucose Control Parameters
| Efficacy Parameter | This compound | Voglibose |
|---|---|---|
| PPG Reduction (Absolute) - Diabetic | -1.6 mmol/L (-1.9 to -1.4) [5] | Limited quantitative data available |
| PPG Reduction (Absolute) - Non-diabetic | -0.6 mmol/L (-0.8 to -0.4) [5] | Limited quantitative data available |
| PPG Reduction (Relative) | 43-54% [5] | Limited quantitative data available |
| HbA1c Reduction | 0.3-0.7% point reduction from baseline [3]; Significant reduction at 4 weeks maintained through 12 weeks [4] | Significant decrease observed after 12 weeks [4] |
| Fasting Glucose Effect | No or very small effect [3] | May reduce via GLP-1 mediated mechanisms [1] |
| Effect on Insulin Levels | Lower postprandial serum insulin levels [3] | Reduced postprandial increases in insulin and C-peptide [6] |
| Onset of Significant HbA1c Effect | 4 weeks [4] | 12 weeks [4] |
Body weight impacts differ notably between these two AGIs. In a 12-week randomized controlled trial, This compound demonstrated significant body weight reduction from baseline at 4, 8, and 12 weeks of treatment, while no significant body weight changes were observed with voglibose or acarbose [4]. This weight-lowering effect was specifically observed only in the this compound group, with significant correlations between changes in HbA1c and body weight at 12 weeks in both this compound and voglibose groups [4]. The researchers suggested that this compound's effects on incretins might explain this result, as this compound enhances the release of GLP-1 while suppressing the release of glucose-dependent insulinotropic polypeptide (GIP) by increasing glucose absorption from the lower small intestine [4].
Endothelial function improvement represents an important extra-glycemic effect of AGIs, particularly relevant for cardiovascular risk reduction. A 2013 study investigated the effect of this compound on endothelial dysfunction in patients with acute coronary syndrome (ACS) and found that this compound (50 mg three times daily for 1 week) significantly improved postprandial endothelial function as measured by reactive hyperemia peripheral arterial tonometry (RH-PAT) index [2]. The improvement in endothelial function correlated with the reduced postprandial glucose surge achieved with this compound, suggesting a glucose-dependent mechanism [2]. This study also found a significant inverse correlation between the postprandial change in endothelial function and postprandial fasting-to-60-minutes surge in glucose, supporting the concept that reducing postprandial glucose excursions can directly improve vascular function [2].
Voglibose has demonstrated beneficial effects on postprandial hypotension, a common condition in elderly and neurologically impaired patients. A controlled clinical trial showed that voglibose significantly prevented hypotension and neurotensin increment after glucose intake without influencing glucose or insulin increments, suggesting potential utility beyond glycemic control [7]. This effect positions voglibose as a potential therapeutic option for patients with combined glycemic and blood pressure dysregulation.
The fundamental mechanism shared by both this compound and voglibose is the reversible inhibition of membrane-bound intestinal alpha-glucosidase enzymes, which hydrolyze oligosaccharides and disaccharides to glucose and other monosaccharides in the brush border of the small intestine [3] [1]. This inhibition delays the absorption and digestion of dietary polysaccharides, resulting in a reduction in postprandial hyperglycemia by shifting glucose absorption to more distal parts of the small intestine [1]. The delayed carbohydrate absorption manifests as a blunted and right-shifted postprandial glucose curve, reducing the glucose peak while extending the absorption period.
Despite this shared primary mechanism, subtle differences exist in their inhibition profiles against specific disaccharidases. While comprehensive comparative data on their enzyme specificity is limited in the available literature, voglibose has been documented to have no inhibitory activity against lactase, thus avoiding lactose intolerance as a side effect [1]. Additionally, animal studies suggest that different AGIs may have varying potency against different starch sources, with this compound showing greater inhibition of potato starch digestion while acarbose was more effective against rice starch [8].
Both this compound and voglibose influence incretin hormones, though potentially through slightly different mechanisms. Voglibose treatment has been shown to significantly increase the release of glucagon-like peptide-1 (GLP-1), an insulinotropic hormone that enhances insulin secretion and sensitivity [1] [6]. In healthy volunteers, the first administration of 1 mg voglibose enhanced GLP-1 secretion by >80% above controls, and treatment with 1 mg voglibose three times daily over 7 days revealed a maximal mobilizing effect on endogenous GLP-1 (>90% above controls) which was not further increased by higher doses [6].
This compound also affects incretin secretion but with a different pattern; it enhances GLP-1 release while suppressing glucose-dependent insulinotropic polypeptide (GIP) by increasing glucose absorption from the lower small intestine [4]. This differential effect on incretin hormones may contribute to this compound's observed advantage in body weight reduction, as GLP-1 contributes to appetite control by inhibiting gastrointestinal motility and inducing satiety through the central nervous system [4]. The following diagram illustrates the comprehensive mechanism of action of both drugs:
Diagram 1: Comprehensive Mechanism of Action of this compound and Voglibose - This diagram illustrates the shared primary mechanism of alpha-glucosidase inhibition and the subsequent physiological effects of both drugs, including their impacts on incretin hormones and potential extra-glycemic benefits.
The diagram above synthesizes the key mechanistic information from multiple studies [3] [1] [2], illustrating how both drugs intervene in the carbohydrate digestion process and produce their clinical effects through primary and secondary mechanisms.
Meal tolerance tests represent the standard methodology for evaluating the acute effects of AGIs on postprandial glucose metabolism. The following protocol is adapted from multiple studies investigating both this compound and voglibose [2] [6]:
This methodology allows for direct comparison of drug efficacy in reducing postprandial glucose excursions and assessing effects on insulin and incretin responses.
Endothelial function evaluation provides important insights into the cardiovascular effects of AGIs. The following protocol was used in a 2013 study investigating this compound effects in patients with acute coronary syndrome [2]:
This methodology demonstrated that this compound-based improvement in PPHG significantly improved endothelial function, with a significant inverse correlation between the improvement in endothelial function and the reduced postprandial glucose surge [2].
This compound is primarily indicated for the management of type 2 diabetes mellitus as monotherapy or in combination with other oral antidiabetic agents when diet and exercise alone do not result in adequate glycemic control [3]. It is particularly effective in targeting postprandial hyperglycemia with minimal effects on fasting glucose levels. Long-term studies demonstrate that this compound achieves a moderate average reduction of HbA1c of 0.3-0.7% points from baseline [3]. The insulin-sparing effect of this compound represents a significant advantage over sulfonylureas, as this compound therapy leads to slightly lower postprandial levels of serum insulin, whereas chronic sulphonylurea treatment typically increases serum insulin levels [3]. This effect may theoretically lead to less weight gain and reduced risk of hypoglycemia during chronic treatment.
Voglibose has a broader spectrum of approved indications across different regions, particularly in Japan and other Asian countries. Beyond its use in type 2 diabetes management, voglibose is indicated for:
The preventive effect of voglibose on progression from impaired glucose tolerance to overt diabetes was demonstrated in a study where subjects treated with voglibose had a significantly lower risk for progression to type 2 diabetes than placebo (hazard ratio 0.595), and significantly more subjects in the voglibose group achieved normoglycemia compared to placebo (hazard ratio 1.539) [1].
Dosing strategies for both drugs must be individualized based on patient tolerance and therapeutic response. The following table summarizes the standard dosing recommendations:
Table 3: Comparative Dosing and Administration Guidelines
| Parameter | This compound | Voglibose |
|---|---|---|
| Starting Dose | 25-50 mg three times daily with meals | 0.2 mg three times daily before meals [1] |
| Maintenance Dose | 50-100 mg three times daily | 0.2-0.3 mg three times daily [1] |
| Maximum Recommended Dose | 100 mg three times daily (varies by region) | 0.6 mg daily (0.2 mg tid) [1] |
| Dose Titration | Based on tolerance and postprandial glucose response | Based on tolerance and effectiveness [1] |
| Special Populations | Limited data; caution in renal impairment | Can be used in elderly and those with hepatic dysfunction or mild to moderate renal impairment [1] |
| Administration Timing | With first bite of each main meal | Immediately before meals [1] |
For both medications, gradual dose titration is recommended to improve gastrointestinal tolerance. Treatment should typically start at the lowest recommended dose and be increased gradually at 2-4 week intervals based on tolerability and postprandial glucose response.
Gastrointestinal adverse effects represent the most common side effects for both this compound and voglibose, resulting from their mechanism of action that involves delayed carbohydrate absorption and fermentation in the large intestine. These effects include flatulence, abdominal distension, borborygmus, and diarrhea [1] [4]. Comparative studies suggest that voglibose may be better tolerated than other AGIs, with one study describing it as "well tolerated and effective in comparable doses" [1].
A head-to-head comparison study reported that participants in the acarbose group experienced more persistent gastrointestinal symptoms compared to other AGIs, though all three αGI-treated groups experienced some digestive symptoms [4]. The study did not specifically compare this compound and voglibose tolerability, but noted digestive symptoms across all AGI treatment groups.
Unlike sulfonylureas or insulin, overdose of neither this compound nor voglibose results in hypoglycemia [1]. An overdose may cause transient increases in flatulence, diarrhea, and abdominal discomfort, but no serious systemic reactions are expected due to the lack of extra-intestinal effects, particularly with voglibose which has negligible systemic absorption [1].
The comparative analysis of this compound and voglibose reveals two alpha-glucosidase inhibitors with a shared primary mechanism but distinct pharmacological and clinical profiles. This compound demonstrates advantages in terms of more pronounced HbA1c reduction, earlier onset of glycemic effect, and significant body weight reduction [4]. Its systemic absorption may contribute to additional metabolic effects beyond intestinal alpha-glucosidase inhibition. The demonstrated improvement in endothelial function with this compound represents a significant potential benefit for cardiovascular risk reduction in diabetic patients [2].
Voglibose offers clinical advantages in its minimal systemic absorption, broader range of indications including diabetes prevention, and potentially better gastrointestinal tolerability profile [1]. Its effectiveness in managing postprandial hypotension expands its utility beyond glycemic control [7]. The potent stimulation of GLP-1 secretion by voglibose represents an interesting therapeutic effect that merits further investigation [6].
For researchers and drug development professionals, these comparative insights highlight several promising directions for future investigation:
The table below summarizes the key safety and tolerability data for acarbose, voglibose, and miglitol.
| Feature | Acarbose | Voglibose | This compound |
|---|---|---|---|
| Most Common Adverse Effects | Flatulence, diarrhea, abdominal pain [1] [2]. | Flatulence, abdominal discomfort [3]. | Gastrointestinal discomfort (inferred from class effect). |
| Incidence of GI Effects | Very common; reported in 23.3% of patients in a large surveillance study [2]. | Lower incidence reported; e.g., flatulence 0.5%, abdominal discomfort 0.3% in an observational study [3]. | Information missing |
| Hepatotoxicity | Can cause elevated serum transaminases; usually asymptomatic and reversible upon discontinuation [1]. | Case reports of hepatitis and hepatic necrosis exist [4]. Animal studies show potential to potentiate other liver toxins [4]. | Information missing |
| Hypoglycemia Risk | Low with monotherapy; risk increases when combined with other hypoglycemic agents [1]. | Low risk; no episodes reported in a large observational study [3]. | Information missing |
| Pharmacokinetics & Systemic Exposure | Low systemic bioavailability (<2% as active drug) [1]. | Poorly absorbed after oral administration [5]. | Information missing |
| Contraindications | Hypersensitivity, diabetic ketoacidosis, cirrhosis, inflammatory bowel disease, colonic ulceration, intestinal obstruction [1]. | Information missing, but similar gastrointestinal contraindications are expected. | Information missing |
| Other Safety Concerns | May decrease bioavailability of digoxin and valproic acid [1]. Rare reports of pneumatosis cystoides intestinalis [1]. | In animal studies, high doses potentiated hepatotoxicity of CCl4 and acetaminophen by inducing CYP2E1 [4]. | Information missing |
Gastrointestinal Tolerance
Hepatotoxicity
Comparative Efficacy and Safety in Combination Therapy
To help you evaluate the evidence, here are the methodologies from key studies cited.
1. Protocol: Clinical Comparison of Acarbose vs. Voglibose [6]
2. Protocol: Voglibose and Hepatotoxicity in an Animal Model [4]
The following diagram illustrates the core mechanism of Alpha-Glucosidase Inhibitors (AGIs) and how it leads to their primary adverse effects.
The table below summarizes the HbA1c reductions observed with miglitol monotherapy from key clinical trials.
| Dosage | Trial Duration | HbA1c Reduction (Absolute %) | Key Comparative Findings |
|---|---|---|---|
| 50 mg or 100 mg three times daily [1] | 6 - 12 months | 0.18% - 0.75% | Consistent, significant improvement in glycaemic control [1] [2]. |
| 50 mg three times daily [3] | 24 weeks | 0.75% | Less effective than glibenclamide (1.01% reduction) but without hypoglycaemia or weight gain [3]. |
| 150 - 300 mg/day [2] | 6 - 12 months | 0.18% - 0.75% | Associated with 7.3-21.1% reduction in postprandial plasma glucose [2]. |
| Not specified [4] | Long-term | 0.3% - 0.7% | A moderate average reduction from baseline [4]. |
The outcomes in the table are derived from specific clinical studies designed to evaluate this compound's efficacy.
This compound's effects are rooted in its unique mechanism of action within the gastrointestinal tract.
The following diagram illustrates this compound's primary mechanism of action for reducing postprandial hyperglycemia.
For researchers and drug development professionals, the data indicates:
A randomized, double-blinded, placebo-controlled clinical study provides quantitative data on these effects. The study involved patients with type 2 diabetes inadequately controlled by diet and a sulfonylurea (glimepiride or gliclazide). They were randomized to receive either miglitol or a placebo for 24 weeks, while their sulfonylurea treatment remained unchanged [1].
The results from this study are summarized in the table below.
| Parameter | This compound + Sulfonylurea Group (Change from Baseline) | Placebo + Sulfonylurea Group (Change from Baseline) | P-value |
|---|---|---|---|
| HbA1c (%) | -0.76% | -0.31% | < 0.05 |
| Fasting Plasma Glucose (FPG) | Not Significant (NS) | Not Significant (NS) | NS |
| Postprandial Glucose (PPG) (mg/dL) | -33.66 mg/dL | -5.88 mg/dL | < 0.05 |
| Postprandial Serum Insulin (PSI) | -2.31 μU/mL | +0.33 μU/mL | < 0.05 |
This data shows that adding this compound to a sulfonylurea regimen not only led to a significantly greater reduction in blood glucose but also resulted in a decrease in postprandial insulin levels. This contrasts with the slight increase seen in the placebo group and demonstrates this compound's ability to improve glycemic control without requiring a corresponding rise in insulin [1].
For researchers seeking to replicate or build upon these findings, here is a summary of the key methodological details.
Clinical Trial Design (from [1]):
Mechanistic Research on Sulfonylureas: Recent research sheds light on the complex actions and long-term challenges of sulfonylurea therapy:
The diagrams below illustrate the distinct pathways through which this compound and sulfonylureas manage blood glucose levels.
The data in the table is supported by specific experimental results.
Clinical Evidence for Miglitol: Multiple randomized open-label studies in Japan provide the strongest evidence.
Proposed Mechanisms for this compound's Effects: Research suggests this compound's anti-obesity action involves multiple pathways.
This diagram summarizes the primary mechanisms through which this compound is proposed to exert its anti-obesity effects.
Understanding the pharmacological profiles of these drugs is essential for a complete comparison.
| Characteristic | This compound | Acarbose | Voglibose |
|---|---|---|---|
| Absorption & Excretion | Well absorbed; excreted renally [3] | Poorly absorbed; excreted in stool [3] | Poorly absorbed [3] |
| FDA-Approved (USA) | Yes [3] [4] | Yes [3] | No (Approved in Japan) [3] |
| Typical Dosing | Start: 25 mg TID; Max: 100 mg TID [3] | Start: 25 mg TID; Max: 100 mg TID [3] | Start: 0.2 mg TID [3] |
| Common Side Effects | Flatulence, diarrhea, abdominal pain (due to undigested carbs in colon) [3] | Similar GI effects; rare risk of hepatitis [3] | Similar GI effects [3] |
For researchers and drug development professionals, the evidence suggests:
A significant portion of the high-quality clinical evidence for this compound's anti-obesity effect comes from studies conducted in Japan [1]. Further large-scale, multi-ethnic clinical trials could strengthen these findings and support broader therapeutic applications.
Clinical trials, primarily from Japan, consistently demonstrate that miglitol leads to statistically significant reductions in body weight, BMI, and visceral fat in obese patients or those with type 2 diabetes.
The table below summarizes key outcomes from four open-label, randomized clinical trials:
| Reference (Country) | Study Design & Duration | Key Efficacy Findings (this compound Group) | Proposed Mechanism Investigated |
|---|---|---|---|
| Shimabukuro et al. (Japan) [1] [2] [3] | 111 patients, 12 weeks | ↓ Body Weight, BMI, Visceral/Subcutaneous Fat, HOMA-IR (Insulin Resistance), Blood Pressure, LDL-C [1] | Not specified |
| Narita et al. (Japan) [1] [2] [3] | 50 patients, 12 weeks | ↓ Body Weight, BMI [1] | Incretin Regulation: ↓ GIP, ↑ GLP-1; body weight change correlated with GIP reduction [1] [2] |
| Mikada et al. (Japan) [1] [2] [3] | 41 patients, 24 weeks | ↓ Body Weight, BMI, Total Body Fat Mass, Systolic Blood Pressure [1] | Incretin Regulation: ↓ GIP, ↑ GLP-1 [1] |
| Sugihara et al. (Japan) [1] [2] [3] | 81 patients, 12 weeks | ↓ Body Weight, BMI; more effective than acarbose or voglibose [1] | Not specified |
Across these studies, no severe side effects were reported, with mild gastrointestinal issues (flatulence, abdominal pain, diarrhea) being the most common adverse events [1].
Research suggests this compound's anti-obesity effects are not solely from blocking carbohydrate absorption. Two main mechanisms have been proposed, with varying levels of validation in human studies.
This mechanism suggests this compound modifies secretion of gut hormones that influence metabolism and appetite [2] [3].
The following diagram illustrates this pathway and the experimental approach used to validate it in human studies:
Preclinical studies provide strong evidence that this compound increases energy expenditure by activating Brown Adipate Tissue (BAT) thermogenesis [4] [5].
The diagram below outlines this primary pathway and the experimental methods used in preclinical studies:
This compound's position in the obesity treatment landscape differs from newer, more potent agents.
| Medication | Primary Mechanism | Reported Efficacy (Total Body Weight Loss) | Key Differentiators of this compound |
|---|---|---|---|
| This compound | Alpha-glucosidase inhibitor; modulates incretins (GLP-1↑, GIP↓); activates BAT (preclinical) [1] [4] | ~3-5% reduction in clinical trials [1] | • Oral, non-systemic (initial action) • Well-established safety profile • Additional benefits on postprandial glucose [1] |
| Orlistat | Inhibits pancreatic lipase, reducing fat absorption [6] | 2.8-4.8% vs. placebo [6] | Different safety/tolerability profile (GI side effects differ) [1] [6] |
| GLP-1 RAs (e.g., Semaglutide) | Mimics GLP-1, promoting satiety, reducing gastric emptying [6] | >10% vs. placebo [7] | Injectable vs. oral administration; significantly higher efficacy and different side effect profile [6] [7] |
| Tirzepatide | GLP-1 & GIP receptor dual agonist [6] | >10% vs. placebo [7] | Same as above [6] [7] |
Further clinical studies, particularly in non-Japanese populations and using BAT imaging techniques in humans, are needed to fully validate the underlying mechanisms [1] [2].
This compound is an alpha-glucosidase inhibitor (AGI) used as an adjunct to diet and exercise for managing type 2 diabetes mellitus [1] [2]. Its therapeutic potential is primarily due to its localized action in the small intestine.
The following diagram illustrates the mechanism of action of this compound and the workflow for its use in a clinical setting.
The table below summarizes the comparative efficacy and safety profiles of major antidiabetic drug classes based on clinical studies, including a retrospective analysis of 100 patients with type 2 diabetes [5]. Note that "Cost-Effectiveness" is marked as Not Directly Compared due to the lack of specific cost-utility analysis in the search results.
| Drug Class | HbA1c Reduction | Key Advantages | Key Disadvantages & Risks | Cardiovascular/Renal Effects |
|---|
| This compound (AGIs) | Modest (~0.5-1.0%) [3] | - Low risk of hypoglycemia (monotherapy) [1] [3].
For researchers, the following experimental approaches are relevant for evaluating this compound:
Corrosive;Irritant;Health Hazard